Miconazole N-(2-Methyl)propanoate
Description
Properties
Molecular Formula |
C₂₂H₂₀Cl₄N₂O₃ |
|---|---|
Molecular Weight |
502.22 |
Synonyms |
2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-[(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate; Miconazole EP Impurity E; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Miconazole EP Impurity E – Chemical Structure & Analytical Profiling
[1]
Executive Summary
Miconazole EP Impurity E (Chemical Name: 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate) is a critical process-related impurity identified in the European Pharmacopoeia (EP) monograph for Miconazole Nitrate.[1][2][3][4] Structurally, it is a quaternary ammonium salt formed by the alkylation of the imidazole ring. Its presence represents a significant quality control challenge due to its high polarity and distinct solubility profile compared to the parent active pharmaceutical ingredient (API).
This guide provides a comprehensive structural analysis, formation mechanism, and validated analytical protocols for the detection and quantification of Impurity E, designed for pharmaceutical scientists and quality assurance professionals.[1]
Part 1: Chemical Identity & Structural Characterization[4]
Chemical Nomenclature & Identifiers
Impurity E is distinct from the hydrolytic degradation products (such as Impurity A) due to the preservation of the imidazole ring and the addition of a sterically hindered ester/carboxylate moiety.
| Parameter | Specification |
| EP Designation | Miconazole Impurity E |
| Common Name | Miconazole N-(2-Methyl)propanoate |
| IUPAC Name | 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate |
| Molecular Formula | C₂₂H₂₀Cl₄N₂O₃ |
| Molecular Weight | 502.22 g/mol |
| CAS Number | 1370335-38-8 |
| Structure Type | Imidazolium Quaternary Salt (Zwitterionic character potential) |
Structural Visualization
The following diagram illustrates the chemical structure of Impurity E, highlighting the quaternary nitrogen center and the 2-methylpropanoate tail.[1]
Figure 1: Structural assembly of Miconazole EP Impurity E, showing the N-alkylation of the imidazole ring.[1]
Part 2: Formation Mechanism[1]
Synthesis Pathway & Origin
Unlike oxidative or hydrolytic degradants, Impurity E arises from an alkylation reaction during the synthesis or purification process. The "2-methylpropanoate" group suggests the involvement of specific reagents or byproducts capable of acting as electrophiles toward the nucleophilic N3 of the imidazole ring.
Mechanism Hypothesis
The formation likely follows a pathway involving Michael Addition or Nucleophilic Substitution :
-
Nucleophile: The unbonded nitrogen (N3) of the imidazole ring in Miconazole.
-
Electrophile: A methacrylic acid derivative (e.g., methyl methacrylate) or a 2-halo-2-methylpropanoate species present as a reagent impurity or solvent byproduct.[1]
-
Reaction: The lone pair on N3 attacks the electrophilic carbon, forming a stable quaternary ammonium salt.
Note on Stability: As a quaternary salt, this impurity is non-volatile and highly polar. It is stable under standard storage conditions but can be difficult to remove via standard organic washes due to its ionic nature.
Figure 2: Proposed formation pathway of Impurity E via N-alkylation of the Miconazole parent molecule.[1]
Part 3: Analytical Characterization (EP Method)[1]
HPLC Methodology
The European Pharmacopoeia (EP) prescribes a specific Liquid Chromatography (LC) method for the separation of Miconazole impurities.[1] Due to the ionic nature of Impurity E, control of pH and ionic strength in the mobile phase is critical for reproducible retention times.
Protocol Specification
| Parameter | Condition |
| Column | Octadecylsilyl silica gel (C18), 100 mm x 4.6 mm, 3 µm particle size (e.g., Hypersil Gold or equivalent) |
| Mobile Phase | Ammonium Acetate (6.0 g/L) dissolved in a mixture of: Acetonitrile (300 mL) / Methanol (320 mL) / Water (380 mL) |
| Flow Rate | 2.0 mL/min |
| Detection | UV Spectrophotometer at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 1.2 times the retention time of Miconazole |
Chromatographic Behavior[9][10]
-
Elution Order: Impurity E, being a polar quaternary salt, typically elutes earlier than the lipophilic parent Miconazole and other non-polar impurities (like Impurity C or D).[1]
-
Resolution: The high organic content of the mobile phase (Acetonitrile/Methanol) is balanced with Ammonium Acetate buffer to ensure sharp peak shape for the ionic Impurity E.
-
System Suitability: The resolution between Miconazole and its closest eluting impurities must meet EP acceptance criteria (typically R > 1.5).
Part 4: Regulatory & Safety Context[1]
Pharmacopoeial Limits
Under current EP and BP (British Pharmacopoeia) standards, Impurity E is controlled as a specific impurity.[1]
-
Acceptance Limit: Not more than (NMT) 0.25% (typically corresponding to the area of the principal peak in the reference solution).
-
Total Impurities: The sum of all impurities (A, B, C, D, E, F, G, H, I) must usually be NMT 0.5%.[1]
Toxicology
As a quaternary ammonium compound, Impurity E possesses different toxicological properties than the parent azole. While specific LD50 data for the impurity alone is limited, quaternary salts can exhibit irritation potential. Strict adherence to the 0.25% limit ensures the safety profile of the final drug product remains within established margins.
References
-
European Pharmacopoeia (Ph.[5] Eur.) 10.0 . Miconazole Nitrate Monograph (0513). European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
PubChem . This compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
O'Connor, N., Geary, M., Wharton, M. (2012).[1][] The determination of miconazole and its related production impurities together with basic solution stability studies using a sub 2 μm chromatographic column. Journal of Chromatographic Science, 50(3), 199–205.[1][][5] Available at: [Link][1]
Sources
Comprehensive Characterization of Miconazole Impurity E: Structural Elucidation and Analytical Control
This guide provides an in-depth technical analysis of Miconazole Impurity E , a specific process-related impurity defined in major pharmacopoeias (EP, BP). It addresses the structural elucidation, formation mechanism, and analytical control strategies required for pharmaceutical quality assurance.
Executive Summary
Miconazole Impurity E is a critical process-related impurity monitored during the synthesis and stability testing of Miconazole Nitrate API. Unlike simple degradation products (like hydrolysis byproducts), Impurity E represents a quaternary imidazolium betaine , formed via the N-alkylation of the imidazole ring. Its zwitterionic nature presents unique challenges in chromatographic separation, requiring specific buffering and stationary phase selection to prevent peak tailing and ensure resolution from the active pharmaceutical ingredient (API).
Chemical Identity & Structural Properties
The core identity of Impurity E is defined by the addition of a 2-methylpropanoate moiety to the N3 position of the imidazole ring, converting the neutral imidazole into a positively charged imidazolium group, balanced internally by the carboxylate anion (zwitterion).
Table 1: Physicochemical Profile
| Parameter | Technical Specification |
| Common Name | Miconazole Impurity E (EP/BP) |
| Chemical Name (IUPAC) | 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate |
| Molecular Formula | C₂₂H₂₀Cl₄N₂O₃ |
| Molecular Weight | 502.22 g/mol |
| CAS Number | 1370335-38-8 |
| Chemical Class | Imidazolium Betaine (Zwitterion) / Quaternary Ammonium Salt |
| Appearance | Off-white to white solid |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent) |
Structural Visualization
The following diagram illustrates the structural relationship between the Miconazole API and Impurity E, highlighting the site of modification.
Figure 1: Structural transformation from Miconazole to Impurity E, showing the quaternization of the imidazole ring.
Formation Mechanism & Origin
Synthesis Pathway Analysis
Impurity E is typically classified as a Process-Related Impurity . It does not spontaneously form via simple hydrolysis (like Impurity A) but requires an alkylating event.
-
Precursor Interaction: The reaction likely involves the interaction of the imidazole nitrogen (N3) with a reactive ester or alkyl halide species present during the synthesis (e.g., reagents containing a 2-methylpropanoate skeleton or side reactions with solvents/catalysts under basic conditions).
-
Quaternization: The lone pair on the N3 nitrogen attacks the electrophilic carbon of the impurity precursor.
-
Betaine Formation: The resulting molecule carries a positive charge on the imidazole ring and a negative charge on the carboxylate group (formed after hydrolysis of the ester precursor), resulting in a neutral net charge but high polarity.
Regulatory Context (ICH Q3A/B)
-
Classification: Organic Impurity.[1]
-
Reporting Threshold: typically >0.05% (HPLC area).
-
Identification Threshold: >0.10%.
-
Qualification Threshold: >0.15%.
Analytical Methodology (Protocol)
Due to the zwitterionic nature of Impurity E, standard Reverse Phase (RP) HPLC methods using only water/organic modifiers may result in poor peak shape or co-elution. The use of Ammonium Acetate buffer is critical to suppress ionization effects and improve peak symmetry.
Standardized HPLC Protocol (EP/BP Aligned)
This protocol ensures separation of Impurity E from Miconazole and other related substances (A, B, C, D).
Step 1: Reagent Preparation
-
Buffer Solution: Dissolve 6.0 g of Ammonium Acetate in 1000 mL of water. (Volatile buffer suitable for LC-MS compatibility if needed).
-
Mobile Phase:
-
Mix: 300 mL Acetonitrile : 320 mL Methanol : 380 mL Ammonium Acetate Solution.
-
Note: The high organic content ensures solubility of the lipophilic Miconazole, while the buffer stabilizes the polar Impurity E.
-
Step 2: Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (Octadecylsilyl silica), 100 mm x 4.6 mm, 3 µm (e.g., Hypersil Gold or equivalent) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C - 40°C (Ambient) |
| Detection | UV at 235 nm (Absorption max for the dichlorobenzyl moiety) |
| Run Time | ~1.2x the retention time of Miconazole |
Step 3: System Suitability
-
Resolution (Rs): > 1.5 between Impurity E and adjacent peaks.
-
Tailing Factor: < 1.5 for the Miconazole peak (Impurity E may tail slightly due to polarity; ensure < 2.0).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of Miconazole Impurity E.
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph: Miconazole Nitrate. European Directorate for the Quality of Medicines (EDQM).
-
Simson Pharma . Miconazole EP Impurity E Reference Standard Data.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Miconazole.
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.
Sources
An In-depth Technical Guide to Miconazole N-(2-Methyl)propanoate (PubChem CID: 121488080)
A Senior Application Scientist's Perspective on the Characterization and Potential Biological Significance of a Key Miconazole Impurity
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of Miconazole N-(2-Methyl)propanoate, a compound identified as a European Pharmacopoeia (EP) impurity of the widely used antifungal agent, Miconazole.[1][2][3] This document will delve into the known properties of this impurity, its relationship to the parent drug, and a proposed framework for its comprehensive analysis and biological evaluation. As a potential ester prodrug of Miconazole, understanding its behavior is not merely a regulatory necessity but also a scientific imperative.
The Parent Compound: Miconazole - A Broad-Spectrum Antifungal Agent
Miconazole is a synthetic imidazole derivative with a broad spectrum of activity against pathogenic fungi, including yeasts and dermatophytes, as well as some Gram-positive bacteria.[4][5][6] It is a cornerstone in the topical treatment of various fungal infections.[7]
Mechanism of Action
The primary antifungal mechanism of Miconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] By disrupting ergosterol synthesis, Miconazole alters the fluidity and integrity of the fungal cell membrane, leading to the leakage of cellular contents and ultimately, fungal cell death.[5] A secondary mechanism of action for Miconazole involves the inhibition of peroxidases, leading to an accumulation of reactive oxygen species within the fungal cell, contributing to its fungicidal activity.[5]
Physicochemical Properties of Miconazole
| Property | Value |
| Molecular Formula | C18H14Cl4N2O |
| Molecular Weight | 416.12 g/mol [7] |
| Appearance | White or almost white powder[4] |
| Solubility | Very slightly soluble in water, freely soluble in methanol, soluble in ethanol (96 per cent)[4] |
This compound: An Overview of the Impurity
This compound is cataloged in the European Pharmacopoeia as "Miconazole EP Impurity E".[1][2][3] Its presence in Miconazole preparations necessitates a thorough understanding of its chemical nature and potential biological effects.
Physicochemical Properties
The following table summarizes the key computed properties of this compound as obtained from PubChem.[9]
| Property | Value |
| Molecular Formula | C22H20Cl4N2O3[1][9] |
| Molecular Weight | 502.22 g/mol [1][9] |
| IUPAC Name | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate[9] |
| Appearance | Off White Solid[3] |
| Solubility | Soluble in Methanol, DMSO[3] |
Postulated Origin: Synthesis and Degradation Pathways
The precise origin of this compound as an impurity is not explicitly detailed in the available literature. However, based on its chemical structure, its formation can be logically postulated to occur through several pathways:
-
Esterification during Synthesis: The synthesis of Miconazole involves several steps where the introduction of an N-(2-Methyl)propanoate moiety could occur as a side reaction if related reagents or solvents are present.[10][11]
-
Degradation of Miconazole: The imidazole ring of Miconazole possesses a nucleophilic nitrogen that could potentially react with ester-containing excipients or degradation products in a formulated product, especially under certain storage conditions (e.g., elevated temperature or humidity).
-
Reaction with Residual Reagents: Incomplete removal of reagents or the presence of impurities in starting materials during the manufacturing process could lead to the formation of this ester derivative.
The following diagram illustrates a hypothetical pathway for the formation of this compound from Miconazole.
Caption: Hypothetical formation of this compound.
Proposed Experimental Workflow for Characterization and Biological Evaluation
As a senior application scientist, a systematic approach is crucial for the comprehensive analysis of this impurity. The following workflow outlines the necessary steps for its isolation, characterization, and the assessment of its biological activity.
Caption: Proposed experimental workflow for this compound.
Isolation and Purification Protocol
Objective: To isolate this compound from a bulk Miconazole sample with high purity.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the Miconazole bulk sample in a suitable solvent, such as methanol or acetonitrile, to a high concentration.
-
Column Selection: Utilize a reverse-phase C18 column of appropriate dimensions for preparative scale separation.
-
Mobile Phase: Develop a gradient elution method using a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol). The gradient should be optimized to achieve baseline separation between Miconazole and Impurity E.
-
Detection: Use a UV detector at a wavelength where both Miconazole and the impurity show significant absorbance (e.g., 220 nm).
-
Fraction Collection: Collect the eluent corresponding to the peak of Impurity E.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. A purity of >95% is desirable for subsequent biological assays.[7]
-
Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator or lyophilizer to obtain the purified solid impurity.
Structural Elucidation Protocols
Objective: To confirm the chemical structure of the isolated impurity.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the impurity.[12][13][15] The expected mass corresponding to the molecular formula C22H20Cl4N2O3 should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.[12][15][16]
-
¹H NMR: Will reveal the number and types of protons and their connectivity.
-
¹³C NMR: Will show the number and types of carbon atoms.
-
2D NMR (COSY, HSQC): Will establish the connectivity between protons and carbons, confirming the structure of the N-(2-Methyl)propanoate moiety and its attachment to the imidazole ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the ester carbonyl group.[12][13]
Biological Activity Assessment Protocols
Objective: To determine the antifungal activity and potential cytotoxicity of this compound.
Rationale: To assess whether the impurity possesses intrinsic antifungal activity.
Methodology: Broth Microdilution Method (based on CLSI guidelines) [17][18]
-
Test Organism: Candida albicans (a common fungal pathogen susceptible to Miconazole).
-
Medium: RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans (e.g., 0.5 to 2.5 x 10³ CFU/mL).[17]
-
Drug Preparation: Prepare serial two-fold dilutions of this compound, Miconazole (as a positive control), and a vehicle control (e.g., DMSO) in a 96-well microtiter plate.
-
Incubation: Add the fungal inoculum to each well and incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Rationale: The N-(2-Methyl)propanoate group is an ester, suggesting that this compound could act as a prodrug that is hydrolyzed by esterases to release the active Miconazole.[19][20][21]
Methodology:
-
Enzyme Source: Use a source of esterases, such as porcine liver esterase or human serum.
-
Reaction Mixture: Incubate a known concentration of this compound with the esterase source in a suitable buffer at 37°C.
-
Time-Course Analysis: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction.
-
Quantification: Analyze the aliquots using HPLC to quantify the decrease in the concentration of this compound and the corresponding increase in the concentration of Miconazole.
-
Controls: Include a negative control without the esterase source to account for non-enzymatic hydrolysis.
Caption: Prodrug activation hypothesis for this compound.
Conclusion and Future Directions
This compound, identified as Miconazole EP Impurity E, represents a critical component to be understood in the quality control of Miconazole. While currently viewed as an impurity, its chemical structure suggests the intriguing possibility of it acting as a prodrug. The comprehensive experimental workflow detailed in this guide provides a robust framework for its isolation, definitive structural elucidation, and a thorough assessment of its biological activity.
The results of these investigations will not only ensure regulatory compliance but also contribute to a deeper understanding of the Miconazole product profile. Should this compound demonstrate significant antifungal activity or be confirmed as an efficient prodrug, this knowledge could potentially be leveraged in the future design of novel antifungal therapies with modified pharmacokinetic properties.
References
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The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.). Retrieved from [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC. (n.d.). Retrieved from [Link]
-
Impurities Characterization in Pharmaceuticals: A Review - SSRN. (2019, July 30). Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). Retrieved from [Link]
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This compound | C22H20Cl4N2O3 | CID 121488080 - PubChem. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]
-
COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS | IJMPR. (n.d.). Retrieved from [Link]
-
Synthesis of Miconazole - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Redalyc.Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. (n.d.). Retrieved from [Link]
-
Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis. (n.d.). Retrieved from [Link]
-
(PDF) In vitro antifungal susceptibility testing - ResearchGate. (2025, August 9). Retrieved from [Link]
-
A facile synthesis of novel miconazole analogues and the evaluation of their antifungal activity - PubMed. (2015, June 5). Retrieved from [Link]
-
Synthesis of miconazole - PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - SciELO México. (n.d.). Retrieved from [Link]
-
Miconazole EP Impurity E / Miconazole BP Impurity E / this compound. (n.d.). Retrieved from [Link]
-
Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Miconazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - MDPI. (2024, March 22). Retrieved from [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20). Retrieved from [Link]
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Retrieved from [Link]
-
Miconazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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New Antifungal Agents with Azole Moieties - MDPI. (2022, November 17). Retrieved from [Link]
-
Miconazole EP Impurity E Bromide - Axios Research. (n.d.). Retrieved from [Link]
-
Miconazole - Impurity E (Freebase) | Chemical Name : (1RS)-1-(2,4-Dichlorophenyl). (n.d.). Retrieved from [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Retrieved from [Link]
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Miconazole (PIM 349) - INCHEM. (n.d.). Retrieved from [Link]
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New Ester-Containing Azole Derivatives With Potent Anti-Candida Effects: Synthesis, Antifungal Susceptibility, Cytotoxicity, and Molecular Modeling Studies - PubMed. (2024, November 15). Retrieved from [Link]
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Miconazole | C18H14Cl4N2O | CID 4189 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Miconazole | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
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Technical Analysis: Miconazole Nitrate vs. Impurity E
Structural Divergence, Chromatographic Separation, and Regulatory Control
Executive Summary
In the development and quality control of Miconazole Nitrate (an imidazole antifungal), the identification and depletion of Impurity E (Ph.[1] Eur. designation) is a Critical Quality Attribute (CQA). Unlike common degradation products formed via hydrolysis, Impurity E represents a fundamental structural divergence: it is a quaternary ammonium salt .
This guide details the physicochemical differences between the Active Pharmaceutical Ingredient (API) and this specific impurity, provides a self-validating HPLC protocol for their separation, and analyzes the regulatory implications of their structural distinctness.
Part 1: Structural & Chemical Divergence
The core difference between Miconazole Nitrate and Impurity E lies in the protonation state and substitution of the imidazole ring.
1. Miconazole Nitrate (API)[2][3][4][5]
-
Chemical Nature: A nitrate salt of a weak base (imidazole derivative).
-
Structure: Contains a tertiary amine nitrogen within the imidazole ring.
-
Behavior: In solution, it exists in equilibrium between the free base and the protonated form depending on pH. It targets fungal lanosterol 14
-demethylase.
2. Impurity E (The Quaternary Salt)[1]
-
Pharmacopoeial Designation: Miconazole Impurity E (EP/BP); often correlated with "Miconazole Quaternary Salt" in USP contexts.
-
Chemical Name: 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate.[1][3][6][7][8]
-
Structural Deviation: The imidazole ring is quaternized at the N3 position by a 2-methylpropanoate group.
-
Consequence: This molecule carries a permanent positive charge regardless of pH (pH-independent cation), significantly altering its solubility and interaction with stationary phases compared to the API.
Table 1: Physicochemical Comparison
| Feature | Miconazole Nitrate (API) | Impurity E (Quaternary Salt) |
| Electronic State | pH-dependent protonation (pKa ~6.5) | Permanently charged cation (Quaternary) |
| Hydrophobicity | High (Lipophilic) | Lower (Amphiphilic due to permanent charge) |
| RP-HPLC Behavior | Stronger retention (Elutes later) | Weaker retention (Elutes earlier) |
| UV Absorption | Similar chromophore, but slight shift due to ring saturation | |
| Regulatory Limit | N/A (Active) |
Part 2: Analytical Separation Protocol (HPLC)
Separating a neutral/protonated amine (Miconazole) from a permanent cation (Impurity E) requires precise control of the mobile phase ionic strength and pH. The following protocol is derived from harmonized pharmacopoeial principles (USP/EP) but optimized for resolution stability.
The "Ion-Pairing" Mechanism
Because Impurity E is permanently charged, it interacts differently with the silanol groups of the column and the hydrophobic C18 chains.
-
Miconazole: Retains via hydrophobic interaction with C18.
-
Impurity E: Elutes significantly earlier (RRT ~0.57) because the permanent charge increases water solubility, reducing affinity for the non-polar stationary phase.
Validated Experimental Workflow
Objective: Achieve Resolution (
1. Reagents & Column
-
Column: L11 (Phenyl-Hexyl) or C18 End-capped,
mm, 2.6 m (e.g., Kinetex Phenyl-Hexyl). Note: Phenyl-hexyl phases provide superior selectivity for the aromatic imidazole ring. -
Buffer: 10 mM Ammonium Acetate or Triethylammonium Acetate (TEAA).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
2. Mobile Phase Preparation
-
Solution B: 25% ACN / 75% MeOH / 0.2% Buffer (v/v).
-
Rationale: The high methanol content suppresses silanol ionization, reducing peak tailing for the basic imidazole.
3. Gradient Program
| Time (min) | % Solution B | Flow Rate (mL/min) | State |
| 0.0 | 30 | 1.0 | Equilibration |
| 5.0 | 30 | 1.0 | Isocratic Hold (Impurity E elutes here) |
| 27.0 | 56 | 1.0 | Ramp (Elute API) |
| 35.0 | 75 | 1.0 | Wash |
| 40.0 | 30 | 1.0 | Re-equilibration |
4. Detection
-
UV Wavelength: 215 nm (Maximize sensitivity for the dichlorophenyl moiety).
Visualization: Separation Logic & Workflow
Figure 1: Chromatographic separation logic distinguishing the early-eluting quaternary salt (Impurity E) from the retained API.
Part 3: Regulatory & Toxicological Implications
The structural difference dictates the control strategy mandated by regulatory bodies (ICH/EMA/FDA).
1. Genotoxicity Assessment (ICH M7)
While Miconazole is a well-established safe API, quaternary ammonium salts can sometimes exhibit different toxicological profiles due to their surfactant-like properties and ability to disrupt membranes.
-
Alert: Impurity E is structurally alerted as a quaternary ammonium compound.
-
Control: It must be controlled to standard organic impurity limits (
or mg daily intake, whichever is lower) unless qualified by specific tox studies. Current pharmacopoeial limits generally cap it at 0.25% .
2. Synthesis Origin & Avoidance
Understanding the origin allows for process control (Quality by Design).
-
Origin: Impurity E typically arises during the alkylation step if 2-bromo-2-methylpropanoate (or a related ester impurity in the reagents) reacts with the imidazole ring.
-
Mitigation:
-
Strict purity control of the alkylating reagents (e.g., phenacyl bromide derivatives).
-
Control of reaction temperature to prevent non-specific quaternization of the imidazole nitrogen.
-
Visualization: Impurity Management Decision Tree
Figure 2: Decision logic for managing Impurity E excursions during batch release.
References
-
European Pharmacopoeia (Ph.[9] Eur.) . Miconazole Nitrate Monograph 01/2017:0513. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Miconazole Nitrate.[2][4][7][8][9][10][11][12][13] USP-NF.[7] Rockville, MD: United States Pharmacopeial Convention.
-
Phenomenex Application Note . Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column.
-
Waters Corporation . Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream.
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
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Foreword: The Imperative of Purity in Pharmaceutical Science
In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is the protagonist of our story. However, the narrative of its safety and efficacy is profoundly influenced by a cast of minor characters: the impurities. These related compounds, arising from synthesis, degradation, or storage, can have significant impacts on the quality, safety, and regulatory compliance of the final drug product. The rigorous identification and control of these impurities are not merely a regulatory hurdle but a fundamental pillar of scientific integrity and patient safety.
This guide focuses on a specific, yet illustrative, challenge: the identification of Miconazole Related Compound E (RCE). Miconazole, a widely used broad-spectrum antifungal agent of the imidazole class, is a cornerstone in treating topical and mucosal fungal infections. Its synthesis, like that of many complex organic molecules, can lead to the formation of various related substances. Compound E presents a unique analytical challenge due to its distinct chemical nature compared to the parent API.
This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative. We will not only detail the "what" and "how" but, more critically, the "why" behind the analytical strategies employed. Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, ensuring that every protocol is a self-validating system, supported by authoritative references and field-proven insights.
Deconstructing the Analyte: Miconazole and the Nature of Impurity E
A robust analytical strategy begins with a thorough understanding of the target molecules. The structural and physicochemical properties of Miconazole and its related compound E dictate every subsequent choice in methodology.
Miconazole: The Parent API
-
IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole[1]
-
Molecular Formula: C₁₈H₁₄Cl₄N₂O[1]
-
Structure: Miconazole is a tertiary amine, with the imidazole ring providing a site for potential protonation. Its structure contains two dichlorinated phenyl rings, rendering it highly lipophilic. This hydrophobicity is a key determinant of its chromatographic behavior, typically favoring retention in reversed-phase liquid chromatography (RPLC) systems.
Miconazole Related Compound E: The Quaternary Challenge
-
IUPAC Name: 2-[1-[(2RS)-2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethyl]-1H-imidazol-3-ium-3-yl]-2-methylpropanoate[2][3]
-
Molecular Formula: C₂₂H₂₀Cl₄N₂O₃[2]
-
Structure: The defining feature of Impurity E is the quaternization of the second nitrogen atom (N-3) of the imidazole ring. This transformation from a tertiary amine to a permanently charged quaternary ammonium cation fundamentally alters its physicochemical properties.
Causality Insight: The presence of a permanent positive charge makes Impurity E significantly more polar and water-soluble than Miconazole. This structural divergence is the crux of the analytical challenge. Standard reversed-phase HPLC methods designed for the lipophilic Miconazole may result in poor retention, peak tailing, or complete lack of separation for this highly polar impurity.
The Genesis of Impurity E: A Mechanistic Hypothesis
While definitive literature on the specific formation pathway of Miconazole RCE is sparse, its structure strongly suggests it is a synthesis-related impurity. Imidazole rings can undergo N-alkylation at the N-3 position when exposed to suitable alkylating agents under certain reaction conditions[4]. It is plausible that a reactive intermediate or a reagent used during the synthesis of Miconazole, or a subsequent modification, acts as an alkylating agent, leading to the formation of this quaternary salt. Understanding this potential side-reaction is critical for process chemists to develop control strategies aimed at minimizing its formation.
The Analytical Blueprint: A Multi-Modal Identification Strategy
The unequivocal identification of an impurity like Miconazole RCE relies not on a single technique, but on the convergence of evidence from orthogonal analytical methods. The primary pillars of this strategy are chromatography for separation and mass spectrometry and NMR spectroscopy for structural elucidation.
The overall workflow is designed as a self-validating system, beginning with detection and culminating in definitive structural confirmation.
Caption: Workflow for the Identification and Confirmation of Miconazole RCE.
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC): The Science of Separation
The significant polarity difference between Miconazole and Impurity E necessitates a specialized chromatographic approach. A standard C18 column under typical reversed-phase conditions is unlikely to provide adequate retention for the quaternary ammonium compound.
Expert Insight (Causality): To overcome the challenge of poor retention for the polar, cationic Impurity E, we propose a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention for compounds that are unretained in RPLC.
Proposed HILIC-UV/MS Protocol for Miconazole RCE Identification
| Parameter | Recommended Condition | Rationale |
| Column | HILIC Stationary Phase (e.g., Amide or Silica chemistry), 100 x 2.1 mm, <3 µm | Provides retention for highly polar analytes. Smaller particle size enhances efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Ammonium formate is a volatile buffer, making it compatible with mass spectrometry detection[5]. The acidic pH ensures Miconazole is protonated and provides a consistent ionic environment. |
| Mobile Phase B | Acetonitrile | The strong, aprotic organic solvent in HILIC mode. |
| Gradient | 95% B -> 50% B over 15 minutes | A gradient from high to low organic content elutes analytes in order of increasing polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and MS compatibility. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Detector | PDA/UV at 215 nm & 230 nm; coupled to MS | 215 nm provides general sensitivity; 230 nm is near the absorbance maximum for Miconazole. MS provides mass information. |
| Injection Vol. | 2-5 µL | Small volume to prevent peak distortion. |
| Sample Diluent | Acetonitrile/Water (90:10) | Must be similar to the initial mobile phase composition to ensure good peak shape. |
Trustworthiness through System Suitability: Before analysis, the system must be validated. A system suitability solution containing Miconazole and a commercially procured Miconazole EP Impurity E reference standard[6][7] should be injected. Acceptance criteria would include:
-
Resolution (Rs): > 2.0 between Miconazole and Impurity E.
-
Tailing Factor (Tf): 0.8 - 1.5 for the Impurity E peak.
-
Reproducibility (%RSD): < 5% for peak areas of replicate injections.
Mass Spectrometry (MS): Unveiling the Molecular Identity
Mass spectrometry is the definitive tool for determining the molecular weight and obtaining structural fragments of an unknown compound. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is indispensable.
Expert Insight (Causality): HRMS provides a measured mass with high accuracy (typically < 5 ppm error). This allows for the confident determination of the elemental composition of the impurity, a critical step in distinguishing it from other potential, isobaric structures.
Step-by-Step LC-HRMS Protocol:
-
Infusion & Tuning: Initially, infuse a diluted solution of the Miconazole RCE reference standard to optimize MS source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal intensity.
-
Full Scan MS (Accurate Mass): Perform an LC-MS run on the Miconazole sample. The mass spectrometer will scan a defined m/z range (e.g., 100-1000 Da).
-
Expected Observation: A peak corresponding to the [M]⁺ ion of Impurity E (the molecular ion, as it is already a cation) will be detected at its specific retention time. For the propanoate form (C₂₂H₂₀Cl₄N₂O₃), the monoisotopic mass of the cation is 502.22 g/mol [2]. The HRMS data should confirm this elemental composition.
-
-
Tandem MS (MS/MS Fragmentation): Perform a second LC-MS run using a data-dependent acquisition (DDA) or targeted MS/MS mode. The mass spectrometer will automatically select the precursor ion of Impurity E (m/z 502.2) and fragment it.
-
Mechanistic Interpretation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragments for Miconazole itself include the tropylium-like ion at m/z 159 (from the dichlorobenzyl group) and the imidazolylethyl fragment[8][9]. For Impurity E, one would expect to see the intact Miconazole quaternary cation as a major fragment if the counter-ion is lost, as well as specific cleavages around the ether linkage and imidazole ring. The presence of the intact Miconazole moiety within the fragment data would be strong evidence of its relationship to the API.
-
Caption: Schematic of a Triple Quadrupole Mass Spectrometer workflow for MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While LC-MS provides powerful evidence, NMR spectroscopy offers the gold standard for unequivocal structure determination. It provides information about the chemical environment and connectivity of every proton (¹H) and carbon (¹³C) atom in the molecule.
Expert Insight (Causality): The key diagnostic feature in the ¹H NMR spectrum of Impurity E, when compared to Miconazole, will be the significant downfield shift of the imidazole proton signals. The quaternization of N-3 deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value)[10]. Additionally, new signals corresponding to the N-alkyl group (the methylpropanoate moiety) will be present. 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) would be used to map out the complete atomic connectivity and definitively confirm the proposed structure.
Data Acquisition:
-
Sample Requirement: NMR is less sensitive than MS, requiring an isolated and purified sample of the impurity (typically >1 mg). This can be achieved via preparative HPLC or by procuring the certified reference standard[7].
-
Experimentation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). A suite of experiments is run:
-
¹H NMR: To identify all proton environments and their integrations.
-
¹³C NMR: To identify all unique carbon environments.
-
2D COSY: To establish proton-proton spin couplings and connectivity.
-
2D HSQC/HMBC: To correlate protons with their directly attached (HSQC) and long-range (HMBC) carbons.
-
-
Data Interpretation: The collected spectra are compared against the spectra of Miconazole and the proposed structure of Impurity E. The presence of the unique signals for the N-alkyl group and the downfield shifts of the imidazole protons would provide conclusive proof of identity. While specific spectral data is proprietary to reference standard manufacturers, they confirm that this data is part of the certificate of analysis provided with the standard[2].
Conclusion: An Integrated Approach to Pharmaceutical Purity
The successful identification of Miconazole Related Compound E is not a linear process but a cycle of detection, hypothesis, and confirmation. It highlights the necessity of a deep chemical understanding of the API and its potential impurities. The structural divergence of Impurity E—a polar quaternary salt—from its non-polar parent API, Miconazole, dictates a tailored analytical strategy. A standard reversed-phase method is insufficient; a technique like HILIC is required for effective separation. High-resolution mass spectrometry provides the crucial first steps of structural elucidation through accurate mass and fragmentation data. Finally, NMR spectroscopy serves as the ultimate arbiter, providing the definitive, atom-by-atom confirmation of the molecular structure.
This in-depth guide illustrates that ensuring drug quality and safety is an exercise in scientific rigor. By understanding the causality behind our analytical choices—why a specific column is chosen, why a particular ionization technique is used—we move beyond simple testing to a state of true analytical control. This authoritative, evidence-based approach ensures that even the minor characters in our pharmaceutical narrative are fully understood, safeguarding the integrity of the final product and the well-being of the patient.
References
-
Allmpus Resources. Miconazole EP Impurity E / Miconazole BP Impurity E / Miconazole N-(2-Methyl)propanoate. Allmpus Resources Website. Available from: [Link]
-
Veeprho. Miconazole EP Impurity E | CAS 1370335-38-8. Veeprho Website. Available from: [Link]
-
GLP Pharma Standards. Miconazole EP Impurity E | CAS No- 1370335-38-8. GLP Pharma Standards Website. Available from: [Link]
-
Japanese Pharmacopoeia. Miconazole / Official Monographs for Part I. Available from: [Link]
-
Scribd. Analytical Profile of Miconazole. Scribd Website. Available from: [Link]
-
MDPI. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI Website. Published May 6, 2024. Available from: [Link]
-
USP. Miconazole Nitrate - USP-NF. USP-NF Website. Published April 26, 2019. Available from: [Link]
-
Phenomenex. Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column. Phenomenex Website. Available from: [Link]
-
ResearchGate. Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate Website. Published August 2025. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science Website. Published September 20, 2023. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characte. Indian Journal of Pharmaceutical Sciences Website. Available from: [Link]
-
Oxford Academic. Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column. Oxford Academic Website. Published March 15, 2012. Available from: [Link]
-
Waters Corporation. Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns. Waters Corporation Website. Available from: [Link]
-
Veeprho. Miconazole EP Impurity H (Nitrate Salt) | CAS 203264-09-9. Veeprho Website. Available from: [Link]
-
PubMed. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. PubMed Website. Published May 3, 2006. Available from: [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI Website. Published January 13, 2023. Available from: [Link]
-
Semantic Scholar. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar Website. Available from: [Link]
-
ResearchGate. Combining imidazole antifungals and specific quaternary ammonium.... ResearchGate Website. Available from: [Link]
-
PMC. Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections. PMC Website. Published October 10, 2024. Available from: [Link]
-
ResearchGate. Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections. ResearchGate Website. Published October 2, 2024. Available from: [Link]
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An In-depth Technical Guide to the Solubility Properties of Miconazole N-(2-Methyl)propanoate
Preamble: The Rationale for a Miconazole Pro-drug
Miconazole is a broad-spectrum imidazole antifungal agent that has been a cornerstone in the treatment of superficial fungal infections for decades.[1][2] Its mechanism of action involves the inhibition of 14α-sterol demethylase, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[3] Despite its efficacy, the therapeutic potential of miconazole, particularly for oral administration, is significantly hampered by its physicochemical properties. Classified as a Biopharmaceutics Classification System (BCS) Class II drug, miconazole exhibits high permeability but suffers from very poor aqueous solubility (<1 µg/mL).[4][5] This low solubility is a rate-limiting step for dissolution and subsequent absorption, leading to low and variable bioavailability.[5]
To overcome this fundamental challenge, various formulation strategies have been explored, including the use of cyclodextrins, solid dispersions, and hydrotropic solubilization.[6][7][8] An alternative and highly effective approach is the chemical modification of the drug molecule itself through pro-drug synthesis. This guide focuses on a specific ester pro-drug, Miconazole N-(2-Methyl)propanoate[9][10], designed to modify the parent drug's properties. The core hypothesis is that by masking the polar imidazole moiety through esterification, the resulting compound may exhibit altered solubility characteristics, potentially improving its dissolution profile in specific environments or enhancing its suitability for lipid-based formulations.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the critical solubility studies required to fully characterize this compound, providing not just the protocols but the scientific rationale underpinning each experimental choice.
Physicochemical Characterization: A Comparative Overview
A foundational understanding of a drug candidate begins with its basic physicochemical properties. These parameters govern its behavior in various environments and are crucial for designing relevant experiments and interpreting results.
| Property | Miconazole (Parent Drug) | This compound (Pro-drug) | Rationale & Implication |
| Chemical Structure | (RS)-1-(2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate[9] | The addition of the N-(2-Methyl)propanoate group masks one of the basic nitrogens of the imidazole ring, which is expected to significantly alter pKa and pH-dependent solubility. |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O[3] | C₂₂H₂₀Cl₄N₂O₃[9][10] | Increased molecular weight due to the ester moiety. |
| Molecular Weight | 416.12 g/mol [3] | 502.22 g/mol [9][10] | This change must be accounted for in all molarity-based calculations and when comparing solubility on a mg/mL vs. molar basis. |
| pKa | ~6.7[11] | To be determined (TBD) | The pKa of the basic imidazole nitrogen in miconazole dictates its ionization state and thus its solubility in acidic pH. The ester pro-drug will lack this basic center, predicting a less pronounced pH-solubility dependence. |
| LogP (Calculated) | ~5.3 - 6.1[12] | ~6.4[9] | The higher calculated LogP suggests increased lipophilicity for the pro-drug, which may decrease aqueous solubility but could be advantageous for lipid-based formulations or membrane permeation. |
Pro-drug to Drug Conversion: The Bioactivation Pathway
The fundamental concept of a pro-drug is its conversion in vivo to the active parent molecule. For this compound, this involves the hydrolysis of the ester linkage, likely mediated by esterase enzymes present in plasma and tissues, to release active miconazole.
Caption: Bioactivation of the pro-drug to active miconazole.
Equilibrium Aqueous Solubility: The Shake-Flask Method
The definitive measure of a compound's solubility is its equilibrium or thermodynamic solubility. The "gold standard" for this determination is the saturation shake-flask method, as it allows sufficient time for the system to reach a true thermodynamic equilibrium.[13][14]
Rationale for pH-Dependent Study
Miconazole's solubility is highly dependent on pH due to the ionization of its imidazole ring (pKa ≈ 6.7).[11] Below this pKa, the molecule becomes protonated and more soluble. It is crucial to determine if the N-(2-Methyl)propanoate pro-drug, which lacks this primary ionization center, shows a different, likely flatter, pH-solubility profile. We will assess solubility in standard buffers representing key physiological regions: pH 1.2 (stomach), pH 4.5 (proximal intestine), and pH 6.8 (distal intestine).[14]
Experimental Protocol: USP <1236> Shake-Flask Method
This protocol is designed to ensure robust and reproducible data generation.
Objective: To determine the equilibrium solubility of this compound at 37 °C in aqueous buffers of varying pH.
Materials:
-
This compound (crystalline solid)
-
Buffer solutions (pH 1.2, 4.5, 6.8) prepared according to USP standards.
-
Glass vials with screw caps
-
Calibrated orbital shaker with temperature control (37 ± 1 °C)
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV analytical method (see Section 5)
Procedure:
-
Compound Addition: Add an excess amount of this compound to a series of vials. A key aspect of this method is ensuring that a solid phase remains at the end of the experiment, confirming saturation.[14] A preliminary test can estimate the required amount.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the pre-warmed (37 °C) buffer solution to each vial. Prepare at least three replicates for each pH condition.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the particles suspended without creating a vortex.[14] The equilibration time is critical; for poorly soluble compounds, 48 to 72 hours is often required to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 1 hour to allow undissolved solids to settle.
-
Sampling & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical; unfiltered solids will lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to prevent drug adsorption onto the filter membrane.
-
pH Verification: Measure the pH of the remaining supernatant in each vial to confirm that the buffer capacity was not exceeded.[14]
-
Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples to determine the concentration.
-
Data Reporting: Calculate the mean solubility and standard deviation for each pH condition, expressed in both mg/mL and µM.
Anticipated Data Summary
| pH of Buffer | Miconazole Solubility (µg/mL) | This compound Solubility (µg/mL) |
| 1.2 | Significantly higher due to protonation | TBD - Expected to be low and less pH-dependent |
| 4.5 | Moderate | TBD |
| 6.8 | Very Low (< 1 µg/mL)[5] | TBD - Expected to be very low |
Solubility in Biorelevant Media
While simple buffers are essential for baseline characterization, they do not fully replicate the complex environment of the human gastrointestinal tract. Biorelevant media contain physiological surfactants (bile salts and lecithin) that form micelles, which can significantly enhance the solubility of lipophilic drugs like miconazole.[15][16][17] Testing in these media provides a more accurate prediction of in vivo dissolution behavior.[18]
Media Selection and Rationale
-
Fasted State Simulated Gastric Fluid (FaSSGF): Simulates the stomach environment before a meal.[16][19]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the small intestine in a fasted state (pH ~6.5).[17]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the small intestine after a meal (pH ~5.0), containing higher concentrations of bile salts and lipids.[17] This is particularly important for assessing potential food effects.
Experimental Approach
The shake-flask protocol described in Section 3.2 is directly applicable. Commercially available powders (e.g., 3F Powder) can be used to prepare these media, ensuring reproducibility.[15]
Anticipated Data Summary
| Medium | Description | This compound Solubility (µg/mL) | Implication |
| FaSSGF | Fasted Stomach | TBD | Predicts dissolution upon oral administration on an empty stomach. |
| FaSSIF | Fasted Intestine | TBD | Key indicator of absorption potential in the fasted state. |
| FeSSIF | Fed Intestine | TBD | A significantly higher solubility in FeSSIF vs. FaSSIF would suggest a positive food effect. |
Analytical Methodology: HPLC-UV Quantification
A robust and validated analytical method is the foundation of trustworthy solubility data.[20] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantification of miconazole and its derivatives.[21][22][23][24]
Protocol for Method Development and Validation
Objective: To establish a validated RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.[25]
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm).[23]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and 0.01N KH₂PO₄ buffer. A ratio of 80:20 (v/v) is a good starting point for miconazole.[21]
-
Flow Rate: 1.0 mL/min.[23]
-
Column Temperature: 30 °C.[21]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by diluting with the mobile phase.
-
Validation: Validate the method according to ICH guidelines, ensuring it meets acceptance criteria for:
-
Specificity: No interference from buffer components.
-
Linearity: A linear relationship between concentration and peak area (r² > 0.999) over the expected concentration range.[23]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) & Quantification (LOQ): Essential for accurately measuring low solubility values.
-
-
Sample Analysis: Analyze the filtered and diluted samples from the solubility experiments, bracketing them with calibration standards.
Caption: Experimental workflow for shake-flask solubility determination.
Solubility in Organic and Co-Solvents
Data on solubility in pharmaceutically relevant organic solvents is vital for developing non-aqueous formulations, such as topical gels, creams, or lipid-based oral delivery systems.
Recommended Solvents
-
Alcohols: Ethanol, Isopropanol
-
Glycols: Propylene Glycol, Polyethylene Glycol 400 (PEG 400)
-
Other Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
Anticipated Data Summary
Solubility determination follows the same shake-flask principle. This data directly informs excipient selection during formulation development.
| Solvent | Miconazole Nitrate Solubility | This compound Solubility | Formulation Relevance |
| Ethanol | ~0.76% (7.6 mg/mL)[3] | TBD | Common co-solvent in oral and topical liquids. |
| Propylene Glycol | ~44 mg/mL | TBD | Vehicle for topical and parenteral formulations. |
| PEG 400 | High | TBD | Solubilizer for liquid-filled capsules (e.g., SEDDS).[4] |
| DMSO | ~25 mg/mL[26] | TBD | Primarily used for in vitro screening and stock solutions. |
Conclusion and Forward Outlook
The characterization of this compound's solubility is a critical step in evaluating its potential as a viable pro-drug for miconazole. This guide provides a comprehensive and scientifically grounded framework for this investigation. By systematically determining its solubility in aqueous buffers, biorelevant media, and organic solvents, drug development professionals can build a robust data package.
This package will enable a clear understanding of the pro-drug's pH-dependent behavior, predict its in vivo dissolution and potential for food effects, and guide the rational design of effective drug delivery systems. The ultimate goal is to ascertain whether this pro-drug modification successfully circumvents the solubility limitations of the parent compound, paving the way for a formulation with enhanced bioavailability and therapeutic consistency.
References
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Kishan et al. (2014). SOLUBILITY ENHANCEMENT OF MICONAZOLE NITRATE FOR FORMULATION AND EVALUATION OF MUCOADH. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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IPCS INCHEM. (n.d.). Miconazole (PIM 349). Available at: [Link]
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Wikipedia. (n.d.). Miconazole. Available at: [Link]
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Talianu, M.-T., et al. (2024). Development and Characterization of New Miconazole-Based Microemulsions for Buccal Delivery by Implementing a Full Factorial Design Modeling. MDPI. Available at: [Link]
-
ResearchGate. (2021). Solubility studies of miconazole in various solvents. Available at: [Link]
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Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Drozd, K.V., et al. (2022). Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation. PMC. Available at: [Link]
-
SAS Publishers. (n.d.). RP-HPLC method development and validation for the simultaneous estimation of Miconazole and Clindamycin in pharmaceutical dosage. Available at: [Link]
- Google Patents. (n.d.). CN101486680A - Method for industrial production of miconazole nitrate.
-
USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]
-
PubChem. (n.d.). Miconazole. National Center for Biotechnology Information. Available at: [Link]
-
Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. Available at: [Link]
-
ResearchGate. (2018). SOLUBILITY ENHANCEMENT OF MICONAZOLE NITRATE FOR FORMULATION AND EVALUATION OF MUCOADHESIVE GEL. Available at: [Link]
- Dressman, J.B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSci.
-
MedCrave online. (2019). Application of HPLC method in determination of miconazole nitrate in environmental samples. Available at: [Link]
-
Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Miconazole Nitrate: Comprehensive Profile. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2014). SOLUBILITY ENHANCEMENT OF MICONAZOLE NITRATE FOR FORMULATION AND EVALUATION OF MUCOADHESIVE GEL. Available at: [Link]
-
SciSpace. (2017). Solubility enhancement of miconazole by formulation of hydrotropic solid dispersions. Available at: [Link]
- Klein, S. (2010). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies.
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IJPPR. (2020). Insights on Antifungal Drug - Miconazole Nitrate. Available at: [Link]
- Google Patents. (n.d.). US20150064794A1 - Biorelevant compositions.
-
Japanese Pharmacopoeia. (n.d.). Miconazole / Official Monographs. Available at: [Link]
-
ACS Omega. (2023). Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. Available at: [Link]
-
World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available at: [Link]
-
Farmacia Journal. (n.d.). VALIDATION OF A CHROMATOGRAPHIC METHOD FOR MICONAZOLE ASSAY FROM ORAL SUSTAINED RELEASE MUCOADHESIVE TABLETS. Available at: [Link]
-
Scribd. (n.d.). Miconazole Nitrate: Drug Profile Overview. Available at: [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
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Methodological & Application
A Validated HPLC Method for the Detection of Miconazole EP Impurity E in Miconazole Drug Substance
Abstract
This application note details a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Miconazole EP Impurity E in Miconazole drug substance. The method leverages a phenyl-hexyl stationary phase, which offers unique selectivity for aromatic compounds, ensuring baseline separation of Impurity E from the main Miconazole peak and other related substances. This protocol is designed for use in quality control laboratories, research and development, and drug manufacturing settings, providing a reliable framework for compliance with pharmacopeial standards.
Introduction
Miconazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class.[1] It is utilized in the treatment of various fungal infections, including those of the skin and mucous membranes.[2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities for Miconazole, including Impurity E, chemically known as 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate.[3][4]
The structural similarity between Miconazole and its impurities presents an analytical challenge, requiring a highly selective chromatographic method. This guide provides a comprehensive protocol that builds upon modern pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP) which have transitioned from older TLC and titration techniques to more precise HPLC methods.[1]
Principle of the Chromatographic Method
The separation is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of a phenyl-hexyl stationary phase is a deliberate departure from traditional C18 columns and is key to the method's success.
-
Expert Rationale for Column Selection: Miconazole and its impurities are highly aromatic molecules. A phenyl-hexyl column (USP L11 packing) provides an alternative selectivity mechanism to standard alkyl chains.[1] In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analytes. This secondary interaction mechanism significantly enhances the resolution between structurally similar isomers and related compounds that may co-elute on a C18 column.
-
Mobile Phase Strategy: A buffered mobile phase is employed to control the secondary interactions of the basic imidazole nitrogen in Miconazole with residual silanols on the silica support, thereby ensuring symmetrical peak shapes. A gradient elution program is utilized to provide sufficient resolution for early-eluting impurities while ensuring that the main, high-concentration Miconazole peak does not excessively broaden, and any late-eluting impurities are effectively washed from the column in a reasonable timeframe.
-
Detection: Detection is performed using a UV detector set at a wavelength where both Miconazole and its impurities exhibit significant absorbance, ensuring sensitive detection. A wavelength of approximately 235 nm is often selected to capture a wider range of potential degradation products, as recommended in some pharmacopeial methods.[5]
Materials and Equipment
| Category | Item |
| Reagents & Standards | Miconazole Reference Standard (RS) |
| Miconazole EP Impurity E Standard | |
| Acetonitrile (HPLC Grade) | |
| Methanol (HPLC Grade) | |
| Triethylamine (TEA) | |
| Acetic Acid (Glacial) | |
| Water (HPLC Grade or Milli-Q) | |
| Equipment | HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector |
| Analytical Balance | |
| pH Meter | |
| Volumetric flasks and pipettes (Class A) | |
| Sonicator | |
| 0.45 µm membrane filters for solvent filtration | |
| Chromatographic Column | Phenyl-Hexyl, 100 mm x 4.6 mm, 2.6 µm particle size (e.g., Kinetex® Phenyl-Hexyl) |
Experimental Protocol
Step 1: Preparation of Solutions
1.1 Mobile Phase Preparation
-
1 M Triethylammonium Acetate (TEAA) Buffer: Carefully add 13.9 mL of triethylamine to 950 mL of HPLC-grade water. Adjust the pH to 5.5 ± 0.1 with glacial acetic acid. Make up the volume to 1000 mL with water.
-
Mobile Phase A: Prepare a mixture of Methanol, Water, and 1 M TEAA buffer in the ratio of 30:70:1 (v/v/v). Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Prepare a mixture of Acetonitrile, Methanol, and 1 M TEAA buffer in the ratio of 25:75:0.2 (v/v/v). Filter through a 0.45 µm filter and degas.
1.2 Diluent Preparation
-
Prepare a mixture of Methanol and Water in a 70:30 (v/v) ratio.
1.3 Standard and Sample Preparation
-
Miconazole Stock Solution (0.6 mg/mL): Accurately weigh about 30 mg of Miconazole RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate if necessary.
-
Impurity E Stock Solution (0.1 mg/mL): Accurately weigh about 5 mg of Miconazole EP Impurity E RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Transfer 5.0 mL of the Miconazole Stock Solution and 0.9 mL of the Impurity E Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 60 µg/mL of Miconazole and 1.8 µg/mL of Impurity E (representing 3.0% impurity level for demonstration).
-
Sample Solution (0.6 mg/mL): Accurately weigh about 30 mg of the Miconazole sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate if necessary.
Step 2: Chromatographic Conditions
| Parameter | Setting |
| HPLC Column | Phenyl-Hexyl, 100 mm x 4.6 mm, 2.6 µm |
| Mobile Phase | A: Methanol/Water/1M TEAA (30:70:1) B: ACN/Methanol/1M TEAA (25:75:0.2) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Step 3: System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the System Suitability Solution (SSS) in six replicate injections and evaluate the parameters against the criteria below. This ensures the method is performing correctly on a given day.
| Parameter | Acceptance Criteria | Justification |
| Resolution (Rs) | Resolution between Miconazole and Impurity E peaks must be ≥ 2.0. | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | Tailing factor for the Miconazole peak must be ≤ 2.0. | Confirms good peak shape, free from silanol interactions.[1] |
| Repeatability (%RSD) | The %RSD for the peak area of Miconazole from six replicate injections must be ≤ 2.0%. | Demonstrates the precision of the system.[1] |
Step 4: Analysis Procedure
-
Equilibrate the column with the initial mobile phase conditions (100% A) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no carryover or system contamination.
-
Perform six replicate injections of the System Suitability Solution and verify that all SST criteria are met.
-
Inject the Sample Solution in duplicate.
-
Inject a standard or SSS injection periodically (e.g., every 10 sample injections) to monitor system performance over the run.
Data Analysis and Calculations
Identify the peaks for Miconazole and Impurity E in the sample chromatogram based on their retention times relative to the SSS chromatogram. Calculate the percentage of Impurity E in the Miconazole sample using the following formula, assuming the response factor of the impurity is 1.0. If the response factor is known to be different, it must be applied.
% Impurity E = (AreaImp E / AreaTotal) x 100
Where:
-
AreaImp E is the peak area of Impurity E in the sample chromatogram.
-
AreaTotal is the sum of the areas of all peaks in the chromatogram (including the Miconazole peak).
Overall Experimental Workflow
The following diagram illustrates the complete workflow from preparation to final analysis.
Caption: Workflow for Miconazole Impurity E Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of Miconazole EP Impurity E. The strategic use of a phenyl-hexyl column offers superior selectivity and resolution, which are essential for accurate impurity profiling in pharmaceutical quality control. The inclusion of a rigorous system suitability protocol ensures that the method is self-validating and produces trustworthy results day-to-day. This protocol is fit for its intended purpose in regulated environments for the quality assessment of Miconazole drug substance.
References
-
Phenomenex. USP Miconazole Nitrate Assay and Organic Impurities. Available at: [Link]
-
USP-NF. Miconazole Monograph. Available at: [Link]
-
ResearchGate. Forced degradation studies and validated stability - indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Available at: [Link]
-
Scholars Research Library. Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Available at: [Link]
-
Japanese Pharmacopoeia. Miconazole / Official Monographs for Part I. Available at: [Link]
-
AlliChem. Miconazole EP Impurity E / Miconazole BP Impurity E / Miconazole N-(2-Methyl)propanoate. Available at: [Link]
-
Informatics Journals. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MICONAZOLE NITRATE AND EUGENOL IN SYNTHETIC MIXTURE. Available at: [Link]
-
USP. USP Monographs: Miconazole. Available at: [Link]
-
Phenomenex. Case Study: USP Miconazole Nitrate Assay and Organic Impurities. Available at: [Link]
-
Der Pharma Chemica. Simultaneous Determination of Metronidazole and Miconazole Nitrate in Pharmaceutical Formulations by RP-HPLC with Greener Solvent. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Analytical Method Development and Validation for the Estimation of Miconazole Nitrate in Bulk and Marketed Topical Formulation. Available at: [Link]
-
Pharmaffiliates. Miconazole - Impurity E. Available at: [Link]
-
Farmacia Journal. VALIDATION OF A CHROMATOGRAPHIC METHOD FOR MICONAZOLE ASSAY FROM ORAL SUSTAINED RELEASE MUCOADHESIVE TABLETS. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. Miconazole Nitrate | Clobetasol Propionate | Degradation Products | High Performance Liquid Chromatography. Available at: [Link]
-
JMPAS. Analytical method development and validation of Miconazole and neomycin by Simultaneous estimation method. Available at: [Link]
-
Axios Research. Miconazole EP Impurity E Bromide. Available at: [Link]
-
Veeprho. Miconazole EP Impurity E | CAS 1370335-38-8. Available at: [Link]
-
ResearchGate. Analytical HPLC Method for Determination of Miconazole Nitrate and Eugenol in Formulated Emulgel. Available at: [Link]
-
Springer. Miconazole Nitrate Oral Disintegrating Tablets: In Vivo Performance and Stability Study. Available at: [Link]
-
USP. Miconazole Nitrate - USP-NF. Available at: [Link]
-
Waters. Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns. Available at: [Link]
-
European Journal of Chemistry. Comparative determination of miconazole, nystatin, hydrocortisone and neomycin by HPTLC/HPLC-DAD. Available at: [Link]
-
SIELC Technologies. HPLC Method for Determination of Miconazole in Health Care Products on Primesep B Column. Available at: [Link]
-
MedCrave. Application of HPLC method in determination of miconazole nitrate in environmental samples from el-gharbia governorate in Egypt. Available at: [Link]
-
ACS Publications. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. Available at: [Link]
Sources
UV detection wavelength for Miconazole N-(2-Methyl)propanoate
An Application Note and Protocol for the UV Detection of Miconazole N-(2-Methyl)propanoate and Related Miconazole Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the ultraviolet (UV) detection and quantification of this compound. While direct analytical data for this specific ester prodrug is not widely published, its UV-Vis spectral characteristics are governed by the parent miconazole chromophore. Therefore, this guide synthesizes established analytical principles for miconazole to provide a robust and scientifically-grounded protocol. We will explore the spectral properties of the miconazole moiety, recommend optimal detection wavelengths for High-Performance Liquid Chromatography (HPLC), and provide a detailed, field-proven protocol for its analysis.
Introduction and Scientific Background
Miconazole is a broad-spectrum imidazole antifungal agent widely used in the treatment of mycotic infections.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes, leading to increased permeability and cell death.[2] this compound is an ester prodrug of miconazole, designed to potentially enhance properties such as skin penetration or solubility.
For the purpose of UV spectrophotometric detection, the ester group (N-(2-Methyl)propanoate) is a non-chromophoric auxiliary. The UV absorbance is dictated entirely by the core miconazole structure, which contains two primary chromophores: the imidazole ring and the two dichlorophenyl rings.[3] Consequently, analytical methods developed for miconazole nitrate or miconazole base are directly applicable to the detection of its ester prodrugs following chromatographic separation.
Several analytical methods, including HPLC, gas chromatography, and spectrophotometry, have been reported for the determination of miconazole in various matrices.[4][5] HPLC with UV detection is the most common, reliable, and accessible method for quality control and research, and is the focus of this guide.
UV-Vis Spectral Profile of the Miconazole Chromophore
The electronic absorption spectrum of miconazole in a solvent like methanol or ethanol is characterized by multiple absorption maxima. The United States Pharmacopeia (USP) and other compendial methods describe the UV spectrum of miconazole as having distinct maxima and minima that are used for identification purposes.[6]
A comprehensive review of the literature reveals several key absorption maxima (λmax) for the miconazole structure:
-
Primary Maxima for Identification: The ultraviolet absorption spectrum of miconazole nitrate in methanol typically exhibits three maxima at approximately 264 nm, 272 nm, and 280 nm .[3] A shoulder may also be observed around 263 nm.[3] These multiple peaks are characteristic of the substituted aromatic system.
-
Wavelengths for Quantification: While the 260-280 nm region is excellent for specificity, higher sensitivity is often achieved at lower wavelengths. Various validated methods have utilized wavelengths in the range of 220 nm to 240 nm for quantification, which provides a stronger absorbance signal.[7][8][9]
Recommended UV Detection Wavelengths
The selection of an optimal wavelength is a critical parameter in method development, balancing the need for sensitivity with selectivity.
| Wavelength (nm) | Method Type | Rationale & Comments | Source(s) |
| 230-235 nm | HPLC | Primary Recommendation for High Sensitivity. Offers a robust signal, ideal for detecting low concentrations of the analyte. A wavelength of 232 nm has been explicitly used for UV spectroscopy of miconazole in ethanol.[7] | [7][10] |
| 272 nm | HPLC / UV-Spec | Primary Recommendation for High Selectivity. This is one of the characteristic absorption maxima of the miconazole chromophore. It is less susceptible to interference from common excipients or co-formulants that absorb in the lower UV range.[3][11] | [3][11][12] |
| 220 nm | HPLC | Provides very high sensitivity but may also capture more interference from mobile phase components or sample matrix impurities. Requires a high-purity mobile phase.[8][13] | [8][13] |
| 254 nm | HPLC | A common wavelength used in HPLC analysis that provides a good balance of sensitivity and selectivity for many aromatic compounds.[13] | [13] |
For the analysis of this compound, we recommend starting method development at 235 nm for general quantification and 272 nm if higher selectivity is required due to a complex sample matrix.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a robust starting point for the reversed-phase HPLC analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals & Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The non-polar nature of miconazole and its ester makes it well-suited for retention and separation on a C18 stationary phase.[10][13] |
| Mobile Phase | A: 10-20 mM Ammonium Acetate Buffer (pH 4.0-6.0) B: Acetonitrile/Methanol mixture (e.g., 80:20 v/v) | A buffered aqueous-organic mobile phase provides good peak shape and reproducible retention times. The pH should be controlled to ensure the consistent ionization state of the imidazole moiety.[9][13] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 30% A, 70% B). A gradient may be required to resolve impurities or for complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[2] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time stability.[12] |
| Injection Vol. | 10 µL | A typical injection volume. This can be adjusted based on analyte concentration and detector sensitivity. |
| Detection | 235 nm (for sensitivity) or 272 nm (for selectivity) | Based on the spectral characteristics discussed in Section 3. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer (Phase A) by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH with dilute acetic or phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the organic phase (Phase B) by mixing acetonitrile and methanol if desired.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or mobile phase). This is the stock solution.
-
-
Working Standard Solutions (e.g., 1-50 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase. A concentration range of 1-50 µg/mL is a typical starting point.[4]
-
Sample Preparation
The extraction of the analyte from a formulated product (e.g., a cream or gel) is a critical step.
-
Accurately weigh a quantity of the sample equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.[7]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Perform a final dilution with the mobile phase to bring the analyte concentration within the range of the calibration curve.
System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Make at least five replicate injections of a mid-range working standard solution.
-
Calculate the Relative Standard Deviation (%RSD) for retention time and peak area. The acceptance criteria are typically <1% for retention time and <2% for peak area.
-
Inject the calibration standards, followed by the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the analyte in the samples using the regression equation.
Analytical Workflow Diagram
The following diagram outlines the logical flow of the analytical protocol.
Caption: HPLC-UV analysis workflow from preparation to final report.
Conclusion
The analytical protocol detailed herein provides a comprehensive and robust framework for the UV detection and quantification of this compound using HPLC. By leveraging the well-established spectral characteristics of the parent miconazole chromophore, this guide establishes two primary wavelengths for detection: 235 nm for enhanced sensitivity and 272 nm for superior selectivity. The provided step-by-step methodology for sample preparation, chromatographic separation, and system validation ensures that researchers and drug development professionals can achieve accurate, precise, and reliable results.
References
- Alizadeh, N., Ansari, R., & Khaledi Rezaee, N. (2012). Extractive Spectrophotometric Determination of Miconazole Nitrate in Pure and Pharmaceutical Preparation. Journal of Pharmaceutical and Health Sciences, 1(4), 45-52. (Link not available)
-
Alam, I., et al. (2013). Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2013, 705641. [Link]
-
Zárate, N. A., et al. (2009). Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry. Talanta, 79(4), 1075-1080. [Link]
-
Argekar, A. P., & Raj, S. V. (1996). Analysis of miconazole and econazole in pharmaceutical formulations by derivative UV spectroscopy and liquid chromatography (HPLC). Analytical Letters, 29(10), 1705-1718. [Link]
- El-Bagary, R. I., et al. (2018). Different spectrophotometric methods for determination of miconazole nitrate and hydrocortisone in bulk and in topical pharmaceutical preparation without prior separation. Chemistry Research Journal, 3(4), 143-152. (Link not available)
-
Kaur, R., & Kumar, R. (2018). Analytical Method Development and Validation for the Estimation of Miconazole Nitrate in Bulk and Marketed Topical Formulation. Research Journal of Pharmacy and Technology, 11(9), 4061-4064. [Link]
-
Ibrahim, M. W., et al. (2019). Application of HPLC method in determination of miconazole nitrate in environmental samples from el-gharbia governorate in Egypt. MOJ Toxicology, 8(4), 114-119. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Determination of Miconazole in Health Care Products on Primesep B Column. [Link]
-
Sayed, R. A., et al. (2021). Smart UV-spectrophotometric platforms for rapid green analysis of miconazole nitrate and nystatin in their combined suppositories and in vitro dissolution testing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120539. [Link]
-
El-Enany, N., et al. (2012). HPLC and Chemometric Methods for the Simultaneous Determination of Miconazole Nitrate and Nystatin. Journal of Chromatographic Science, 50(10), 922-931. [Link]
- Al-Badr, A. A. (n.d.). Miconazole Nitrate: Comprehensive Profile. Profiles of Drug Substances, Excipients, and Related Methodology.
- Zanwar, A. S., et al. (2019). Analytical method development and validation of miconazole nitrate and eugenol in synthetic mixture.
-
Zanwar, A. S., et al. (2023). UV Spectrophotometric Analysis of Miconazole Nitrate and Eugenol in Topical Formulation. Asian Journal of Pharmaceutics, 17(2). [Link]
- Abu Dayyih, W., et al. (2012). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 3(5), 1348-1355. (Link not available)
-
Sayed, R. A., et al. (2021). Smart UV-spectrophotometric platforms for rapid green analysis of miconazole nitrate and nystatin in their combined suppositories and in vitro dissolution testing. Taylor & Francis Online. [Link]
- Japanese Pharmacopoeia. Miconazole / Official Monographs. (Link not available)
- USP-NF. (2025). Miconazole.
- Kumar, P., et al. (2013). A new validated RP-HPLC method for the simultaneous determination of benzoic acid, sodium methyl hydroxyl benzoate, sodium propyl hydroxyl benzoate and miconazole nitrate in combined dosage form. International Journal for Pharmaceutical Research Scholars, 2(1), 1-11. (Link not available)
- Kumar, G. A., et al. (2021). Validated analytical approach for simultaneous estimation of miconazole nitrate and eugenol in synthetic formulations. Journal of Cardiovascular Disease Research, 12(10), 408-417. (Link not available)
-
Wankhede, S. B., et al. (2022). Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Their Degradation Products. Indian Journal of Pharmaceutical Sciences, 84(2), 267-276. [Link]
Sources
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- 2. HPLC Method for Determination of Miconazole in Health Care Products on Primesep B Column | SIELC Technologies [sielc.com]
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- 4. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of miconazole and econazole in pharmaceutical formulations by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. rjptonline.org [rjptonline.org]
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- 13. ijpsr.com [ijpsr.com]
Application Note: Targeted Synthesis of Miconazole N-(2-Methyl)propanoate Standard
Strategic Overview
Context & Significance
In the regulatory landscape of imidazole antifungal development, the quantification of quaternary ammonium impurities is critical. Miconazole N-(2-Methyl)propanoate (commonly designated as EP Impurity E ) represents a specific degradation and process impurity formed via the N-alkylation of the imidazole ring.[1]
Unlike the lipophilic parent drug, this compound exists as a zwitterionic betaine (inner salt) or a quaternary ammonium salt, significantly altering its solubility and chromatographic behavior.[1] This protocol details the controlled synthesis of this reference standard, moving beyond generic alkylation to a specific, high-purity pathway required for analytical method validation (HPLC/UPLC).
Retrosynthetic Logic
The synthesis is designed as a two-stage transformation:
-
The Menschutkin Reaction (Quaternization): Nucleophilic attack of the imidazole N-3 on a tertiary
-halo ester.[1] -
Chemoselective Hydrolysis: Cleavage of the ester protecting group without degrading the ether linkage or the quaternary center to yield the target zwitterion.
Reaction Mechanics & Pathway
The transformation relies on the nucleophilicity of the
Chemical Pathway Diagram[1]
Figure 1: Synthetic pathway from Miconazole base to the N-alkylated zwitterionic impurity.[1][3]
Detailed Experimental Protocol
Reagents & Material Specifications
| Reagent | MW ( g/mol ) | Equiv.[1][4] | Role | Purity Req. |
| Miconazole (Base) | 416.13 | 1.0 | Substrate | >99.0% (USP/EP) |
| Methyl 2-bromo-2-methylpropanoate | 195.05 | 2.5 | Alkylating Agent | >98% |
| Acetonitrile (ACN) | - | - | Solvent | Anhydrous |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Finkelstein) | >99% |
| Hydrochloric Acid (1M) | - | - | Hydrolysis Agent | AR Grade |
Phase I: Quaternization (Synthesis of the Ester Intermediate)[1]
Rationale: Direct alkylation with a tertiary bromide is sluggish.[1] We utilize a high-boiling polar aprotic solvent and a catalytic amount of iodide to generate the more reactive alkyl iodide in situ.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add Miconazole base (2.08 g, 5.0 mmol) and Sodium Iodide (75 mg, 0.5 mmol) .
-
Solvation: Add Acetonitrile (25 mL) . Stir until fully dissolved.
-
Addition: Add Methyl 2-bromo-2-methylpropanoate (1.9 mL, ~12.5 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (80–82°C) . Maintain reflux for 24–36 hours .[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to obtain a viscous orange oil.[1]
-
Trituration: Add Diethyl Ether (30 mL) and stir vigorously for 30 minutes to precipitate the quaternary salt and remove excess alkylating agent.
-
Decant the ether.[1] Repeat trituration twice.
-
Result: Crude Miconazolium methyl ester bromide (solid or semi-solid gum).[1]
-
Phase II: Hydrolysis to Zwitterion (Impurity E)[1]
Rationale: The analytical standard is typically the free zwitterion (N-propanoate), not the ester.[1] Acidic hydrolysis is preferred to avoid potential racemization or degradation of the ether linkage.[1]
-
Hydrolysis: Dissolve the crude intermediate from Phase I in 1,4-Dioxane (10 mL) and 1M HCl (10 mL) .
-
Heating: Heat to 60°C for 4–6 hours.
-
Monitoring: HPLC or LC-MS is recommended here to confirm the mass shift from ~516 (Ester cation) to ~502 (Acid cation).[1]
-
-
Isolation (Desalting):
-
Cool the solution.
-
Adjust pH to 7.0 using dilute NaOH or NaHCO₃.[1] Note: At neutral pH, the compound exists as the zwitterion.
-
Extract with n-Butanol or DCM (multiple extractions may be needed due to water solubility).[1]
-
Alternatively, use preparative HPLC or SPE (C18 cartridge) for desalting if high purity is required immediately.[1]
-
-
Final Purification: Recrystallize from Acetone/Water or Isopropanol .
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Analytical Validation & QC
Expected Analytical Data[1][6][7][8]
| Parameter | Specification | Diagnostic Signal |
| Mass Spectrometry (ESI+) | Molecular ion peak corresponding to the zwitterion (C₂₂H₂₀Cl₄N₂O₃ + H).[1] | |
| ¹H NMR (DMSO-d₆) | Gem-dimethyl group of the propanoate moiety (distinct singlet).[1] | |
| ¹H NMR (DMSO-d₆) | N-CH-N Imidazole proton (deshielded due to quaternization).[1] | |
| HPLC Purity | > 95.0% | Retention time will be significantly shorter than Miconazole (more polar).[1] |
HPLC Method for Impurity Profiling
Based on Miconazole impurity profiling standards.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.[1] -
Mobile Phase A: Buffer (0.01M Ammonium Acetate, pH 6.5).[1]
-
Gradient:
-
Detection: UV @ 220 nm (End absorption) and 272 nm (Aromatic).[1]
Troubleshooting & Critical Control Points
Figure 2: Troubleshooting logic for common synthetic bottlenecks.
Handling the Zwitterion
The final product, being a zwitterion, can be extremely hygroscopic.
-
Storage: Store under Argon at -20°C.
-
Handling: Equilibrate to room temperature in a desiccator before weighing to avoid water uptake errors in quantitative standard preparation.
References
-
European Directorate for the Quality of Medicines (EDQM). Miconazole Nitrate Monograph 01/2008:0513.[1] European Pharmacopoeia.[1] (Defines Impurity E structure).
-
Toronto Research Chemicals. this compound Data Sheet. Link[1]
-
PubChem. this compound (Compound CID 121488080).[1][4] National Library of Medicine.[1] Link
-
Bagley, M. C., et al. (2011).[1] Microwave-assisted synthesis of N-substituted imidazoles. Tetrahedron Letters. (General reference for difficult N-alkylations).
-
ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link
Sources
Application Note: ESI Positive Mode Mass Spectrometry for Miconazole Derivatives
Introduction
Miconazole is a broad-spectrum imidazole antifungal agent widely used in the treatment of fungal infections.[1][2] Its efficacy is attributed to the inhibition of cytochrome P450-dependent 14α-sterol demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The analysis of miconazole and its derivatives is crucial in various fields, including pharmaceutical quality control, pharmacokinetic studies, and metabolism research.[3][4][5] Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode has emerged as a powerful and sensitive technique for the characterization and quantification of these compounds.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ESI positive mode mass spectrometry for the analysis of miconazole and its derivatives. It delves into the principles of ionization and fragmentation, offers detailed protocols for sample preparation and instrument setup, and provides insights into data interpretation, including the identification of common adducts and fragments.
Principles of ESI-MS for Miconazole Analysis
Electrospray ionization is a soft ionization technique that generates gas-phase ions from liquid solutions with minimal fragmentation.[8] In the positive ion mode, a high positive voltage is applied to a capillary containing the analyte solution. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the eventual ejection of protonated analyte molecules, [M+H]⁺, into the mass analyzer.[8]
Miconazole, with its two nitrogen atoms in the imidazole ring, is readily protonated, making it highly suitable for ESI positive mode analysis. The resulting protonated molecule can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. In MS/MS, the precursor ion is isolated and fragmented by collision-induced dissociation (CID), yielding characteristic product ions that provide valuable structural information.
Ionization and Adduct Formation
In ESI positive mode, miconazole primarily forms a protonated molecule, [M+H]⁺. However, depending on the solvent composition and the presence of salts, other adduct ions may be observed. Common adducts include:
-
Sodium adduct [M+Na]⁺: Often observed when sodium salts are present in the sample or mobile phase.
-
Potassium adduct [M+K]⁺: Similar to the sodium adduct, this can form in the presence of potassium salts.
-
Ammonium adduct [M+NH₄]⁺: Can be intentionally formed by adding ammonium salts to the mobile phase to enhance ionization.
The formation of these adducts can be useful for confirming the molecular weight of the analyte. A mass spectrometry adduct calculator can aid in the identification of these species.[9]
Fragmentation of Miconazole
The fragmentation of the protonated miconazole molecule ([C₁₈H₁₄Cl₄N₂O+H]⁺) in MS/MS experiments provides key structural information. The most prominent fragmentation pathway involves the cleavage of the ether linkage, leading to the formation of characteristic product ions.[1][10]
A recent study on the hepatic metabolism of miconazole identified its fragmentation pattern using high-resolution mass spectrometry.[1] The most significant fragment observed in the MS/MS spectrum of miconazole corresponds to the dichlorobenzyl moiety.[1] Another notable fragmentation involves the detachment of the dichlorobenzoxy moiety.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which the miconazole derivative is present.
-
For Pharmaceutical Formulations (Creams, Ointments): A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the simultaneous quantification of miconazole and other active ingredients. A typical sample preparation involves dispersing the formulation in a suitable solvent, such as the mobile phase, followed by sonication and filtration.[11]
-
For Biological Samples (Plasma, Serum): Due to the complexity of biological matrices, a more rigorous sample cleanup is required to minimize matrix effects.[12][13][14] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[7][15]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration, where the analyte is retained on a solid sorbent while interferences are washed away.[4]
-
LC-MS/MS Instrumentation and Parameters
For optimal separation and detection of miconazole and its derivatives, a liquid chromatography system coupled to a tandem mass spectrometer is recommended.[3][7][15][16][17]
Table 1: Recommended LC-MS/MS Parameters for Miconazole Analysis
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[1] | Provides good retention and separation of miconazole and its derivatives. |
| Mobile Phase | A: 0.1% Formic acid in water[7][15][17] B: Acetonitrile or Methanol with 0.1% Formic acid[7][15][17] | The acidic mobile phase promotes protonation of the analyte. |
| Gradient | A gradient elution is typically used to achieve good separation of the analyte from matrix components.[15][17] | Optimizes separation and reduces run time. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overloading. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][15][17] | Miconazole readily protonates. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[3][7] | For high sensitivity and selectivity in quantitative analysis. |
| Precursor Ion (Q1) | m/z 417.0 | Corresponds to the [M+H]⁺ of miconazole. |
| Product Ions (Q3) | m/z 159.0, 191.1, 351.0[18] | Characteristic fragments of miconazole. |
| Collision Energy | Optimize for the specific instrument to achieve maximum product ion intensity. | Ensures efficient fragmentation. |
| Dwell Time | 50 - 100 ms | Provides sufficient data points across the chromatographic peak. |
Method Validation
For reliable and accurate results, the analytical method must be validated according to established guidelines from regulatory bodies such as the FDA or ICH.[16][19][20] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[7][16]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[12][13][14]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]
Data Interpretation
Identification of Miconazole and its Derivatives
The identification of miconazole and its derivatives is based on a combination of their retention time in the LC separation and their mass spectral data. The precursor ion in the full scan MS spectrum should correspond to the expected [M+H]⁺ of the compound. Confirmation is achieved by comparing the product ion spectrum obtained from MS/MS with that of a reference standard or with previously reported fragmentation patterns.[1][10]
Quantitative Analysis
For quantitative analysis, the MRM mode is typically employed. The area of the chromatographic peak corresponding to a specific MRM transition is proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on the calibration curve.
Visualization of Key Processes
ESI Process for Miconazole
Caption: Electrospray ionization of miconazole.
Miconazole Fragmentation Pathway
Caption: Key fragmentations of protonated miconazole.
LC-MS/MS Workflow
Caption: Typical LC-MS/MS workflow for analysis.
Conclusion
ESI positive mode mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive, selective, and robust platform for the analysis of miconazole and its derivatives. By understanding the principles of ionization and fragmentation, and by implementing well-validated protocols, researchers can confidently identify and quantify these compounds in a variety of matrices. This application note provides a foundational guide to empower scientists in their research and development endeavors involving this important class of antifungal agents.
References
-
Wroński, M., Trawiński, J., & Skibiński, R. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules, 29(9), 2160. [Link]
-
Li, W., et al. (2017). Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study. Analytical and Bioanalytical Chemistry, 409(28), 6697-6706. [Link]
-
Liko, I., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(22), 15166-15173. [Link]
-
Liko, I., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14346-14353. [Link]
-
Khan, M. S., et al. (2025). Analytical method development and validation of antifungal drugs in updated ointment formulation using UV spectroscopy and RP-HPLC. Journal of the Serbian Chemical Society. [Link]
-
Kim, H. Y., et al. (2023). HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application. Annals of Laboratory Medicine, 43(5), 478-486. [Link]
-
Yulianti, R., et al. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Pharmacia, 72. [Link]
-
Decosterd, L. A., et al. (2017). Therapeutic Drug Monitoring of Azole Antifungal Medications by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Clinical Pathology, 147(3), 284-294. [Link]
-
Chen, J., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(13), 3456. [Link]
-
Hope, W. W., et al. (2010). Quantitation of Azoles and Echinocandins in Compartments of Peripheral Blood by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 54(12), 5064-5073. [Link]
-
Wroński, M., Trawiński, J., & Skibiński, R. (2024). MS/MS spectrum and fragmentation pattern of miconazole. ResearchGate. [Link]
-
Liko, I., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14346-14353. [Link]
-
Kumar, P., et al. (2024). Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Liquid Chromatography & Related Technologies, 47(1-2), 56-66. [Link]
-
Al-Suwayeh, S. A., et al. (2018). Development and Validation of a Rapid UV-HPLC Method for the Determination of Anidulafungin in Perfusion Solution. Infectious Disorders - Drug Targets, 18(3), 223-228. [Link]
-
Faria, A. F., et al. (2011). LC/MS/MS acquisition parameters for the determination of antifungal drugs. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns. [Link]
-
Colectivo de autores. (2020). Validation of an analytical method for the titration of injectable lyophilized Amphotericin B. Revista Cubana de Farmacia, 53(2). [Link]
-
Al-Omair, A. M., et al. (2012). Representative fragmentation patterns of (A) the ESI-MS 2 of the protonated molecular ion of ketoconazole at m=z 531.3... ResearchGate. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
ResearchGate. (n.d.). Scheme 1 Mass fragmentation pattern of MCNZ drug. [Link]
-
Li, W., & Tse, F. L. S. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(20), 2083-2087. [Link]
-
Kumar, A., et al. (2025). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 28(21), 7352. [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Miconazole. PubChem. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
National Institute of Standards and Technology. (n.d.). Miconazole. NIST Chemistry WebBook. [Link]
-
Wroński, M., Trawiński, J., & Skibiński, R. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules, 29(9), 2160. [Link]
-
Glišić, B. D., et al. (2021). Synthesis, Spectroscopy, Single-Crystal Structure Analysis and Antibacterial Activity of Two Novel Complexes of Silver(I) with Miconazole Drug. Molecules, 26(3), 734. [Link]
-
Yuan, M., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5563-5567. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Wang, Y., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]
-
Patrick, B. O., & Love, J. A. (2019). Structure, Anion, and Solvent Effects on Cation Response in ESI-MS. Journal of The American Society for Mass Spectrometry, 30(8), 1569-1577. [Link]
-
LC-MS/MS Knowledge Base. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
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Troubleshooting & Optimization
Technical Support Center: Miconazole Impurity HPLC Troubleshooting
Introduction: The "Sticky" Nature of Imidazoles
Welcome to the technical support hub for Miconazole analysis. If you are experiencing peak tailing (asymmetry factor > 1.5), you are encountering a classic chromatographic challenge inherent to imidazole antifungals.
Miconazole is a weak base (pKa ~6.7) with high hydrophobicity. Tailing in this assay is rarely a random error; it is usually a specific chemical interaction between the protonated nitrogen on the miconazole imidazole ring and residual silanols on your column stationary phase.
This guide moves beyond generic advice to address the specific molecular behavior of Miconazole in Reverse Phase HPLC (RP-HPLC).
Module 1: The Mechanism of Tailing
Q: Why does Miconazole tail more than other compounds in my mix?
A: It is a "perfect storm" of pKa and column chemistry. At the typical pH used for many legacy methods (pH 4.0 – 6.0), two things happen simultaneously:
-
Miconazole is Protonated: Since the pH < pKa (6.7), the imidazole nitrogen accepts a proton (
), becoming positively charged. -
Silanols are Ionized: The silica support of your column (
) begins to deprotonate above pH 3.5, forming negative sites ( ).
Result: The positive drug sticks to the negative column surface (Ion-Exchange mechanism) rather than just partitioning (Reverse Phase mechanism). This secondary interaction delays the elution of the "tail" of the peak.[1]
Visualization: The Silanol Trap
Figure 1: Mechanism of Peak Tailing. The secondary electrostatic interaction (Red Arrow) drags the peak tail. Adding a blocker (Yellow) prevents this.
Module 2: Mobile Phase Optimization
Q: My method uses a phosphate buffer at pH 6.0. Should I change it?
A: Yes, or you must modify it. Operating near the pKa (6.7) is dangerous because small pH fluctuations cause massive changes in ionization. You have two robust options:
| Strategy | Protocol | Mechanism | Recommendation |
| Option A: Low pH | Phosphate/TFA at pH 2.5 - 3.0 | Suppresses Silanols ( | Best for Modern Columns. Cleanest baseline. |
| Option B: Ion Pairing | Add Triethylamine (TEA) or TEAA buffer. | TEA competes for silanol sites, "masking" them from Miconazole. | Required for Older Columns. Essential if using pH 4-7. |
Q: I added TEA, but the tailing persists. Why?
A: Check your concentration and order of addition.
-
Concentration: You need at least 0.1% (v/v) TEA or 10-20 mM. Trace amounts are insufficient to cover all silanol sites.
-
Order of Mixing: Always add TEA to the aqueous buffer before adjusting the pH. TEA is very basic; adding it last will skyrocket your pH, potentially dissolving the silica.
Module 3: Column Selection Strategy
Q: The USP modernization mentions a "Phenyl-Hexyl" column.[2] Can I just use my standard C18?
A: You can, but Phenyl-Hexyl is superior for Miconazole impurities for two reasons:
-
Pi-Pi Interactions: The phenyl ring in the stationary phase interacts with the aromatic rings of Miconazole, providing unique selectivity for separating closely eluting impurities (like Econazole or Miconazole related compounds C, F, and I).
-
Modern Bonding: Most Phenyl-Hexyl columns (e.g., Kinetex Phenyl-Hexyl or XBridge Phenyl) use modern "Type B" silica which is ultra-pure and has lower metal content, reducing tailing naturally.
Column Triage Table:
| Column Type | Suitability for Miconazole | Tailing Risk | Notes |
| Traditional C18 (e.g., µBondapak) | Low | High | Requires TEA or Ion-Pair reagents to pass specs. |
| Base-Deactivated C18 (BDS) | Medium | Medium | Better, but may still tail at neutral pH. |
| Hybrid / Charged Surface (e.g., CSH, XBridge) | High | Low | Excellent. Surface charge repels the protonated base. |
| Phenyl-Hexyl | Optimal | Very Low | Current USP Standard. Best selectivity for impurities. |
Module 4: System & Hardware Troubleshooting
Q: I changed the column and buffer, but the peak still tails. Is my system contaminated?
A: It is likely Extra-Column Volume or Adsorption .
-
The Nylon Filter Trap: Miconazole is hydrophobic and basic. It binds strongly to Nylon syringe filters.
-
Test: Inject a standard without filtering. If the peak is sharp, your filter is the culprit.
-
Fix: Switch to PTFE or Regenerated Cellulose (RC) filters.
-
-
Tubing Diameter: If you are using a modern 2.6 µm or 1.7 µm column (like the USP modernization suggests), standard 0.010" (Green) tubing creates too much dispersion.
-
Fix: Switch to 0.005" (Red) PEEK tubing for the path from Column -> Detector.
-
Module 5: Validated Troubleshooting Workflow
Follow this logic path to resolve the issue systematically.
Figure 2: Step-by-Step Troubleshooting Logic.
Module 6: Recommended Protocol (Modernized)
Based on the USP modernization efforts and current field best practices, this method minimizes tailing for Miconazole and its related impurities (C, F, I).
Method Parameters:
-
Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex or similar).
-
Mobile Phase A: Methanol : Water : 1M Triethylammonium Acetate (30 : 70 : 1).[2][3]
-
Mobile Phase B: Acetonitrile : Methanol : 1M Triethylammonium Acetate (25 : 75 : 0.2).[2][3]
-
Buffer Note: The inclusion of Triethylammonium Acetate (TEAA) is critical. It acts as the silanol blocker.[4][5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer, sharpening peaks).
-
Detection: UV 220-235 nm.
Why this works:
-
TEAA Buffer: Masks silanols effectively.
-
Phenyl-Hexyl: Provides pi-pi selectivity for the chlorinated aromatic rings in Miconazole impurities.
-
High Organic Modifier: Miconazole is very hydrophobic; the high methanol content ensures good solubility and peak shape.
References
-
USP-NF. Miconazole Nitrate Monograph: Assay and Organic Impurities.[6] United States Pharmacopeia.[2][3] (Note: Access requires subscription, but method details are summarized in supplier application notes).
-
Phenomenex. USP Miconazole Nitrate Assay and Organic Impurities on Kinetex Phenyl-Hexyl.[6] Application Note.
-
Axion Labs. HPLC Peak Tailing: Causes and Solutions (Acid-Base Interactions).
-
Chrom Tech. What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[5][7]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4189, Miconazole (pKa and Chemical Properties).
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. uspnf.com [uspnf.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Ammonium Acetate Buffer for Miconazole Separation
Welcome to the technical support center for optimizing the chromatographic separation of Miconazole using an ammonium acetate buffer system. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this widely used imidazole antifungal agent. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your methods are robust, reproducible, and reliable.
Frequently Asked Questions (FAQs)
Q1: Why is ammonium acetate a preferred buffer for Miconazole separation in reversed-phase HPLC?
Ammonium acetate is an excellent choice for the HPLC analysis of Miconazole for several key reasons. Firstly, Miconazole is a basic compound with a pKa of approximately 6.7.[1][2] In reversed-phase chromatography, basic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape, specifically tailing.[3] The ammonium ions (NH₄⁺) in the mobile phase can effectively compete with the protonated Miconazole for these active silanol sites, masking them and thereby improving peak symmetry.
Secondly, ammonium acetate is a volatile buffer, which is crucial for applications involving mass spectrometry (LC-MS) for detection or further characterization of degradation products.[4][5][6] Unlike non-volatile buffers such as phosphate, ammonium acetate will not crystallize and contaminate the ion source of the mass spectrometer.[6]
Finally, it provides good buffering capacity in pH ranges that are suitable for maintaining Miconazole in a consistent ionization state, which is essential for reproducible retention times.[7][8]
Q2: What is the optimal pH for an ammonium acetate buffer when analyzing Miconazole?
The optimal pH for your mobile phase is a critical parameter that directly influences the retention and peak shape of Miconazole. Given Miconazole's pKa of ~6.7, the pH of the mobile phase will determine its degree of ionization.[1][2]
For consistent and robust separation, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa. This ensures that the analyte is predominantly in one ionic form (either fully protonated or fully deprotonated).
-
Acidic pH (e.g., 4.0 - 5.0): In this range, Miconazole will be fully protonated (positively charged). This can lead to good retention on a C18 or C8 column and sharp peaks, as demonstrated in a study where a pH of 4.2 (adjusted with acetic acid) was successfully used.[4][5] The acidic conditions also help to suppress the ionization of residual silanol groups on the column packing, further reducing peak tailing.[3]
-
Near-Neutral pH (e.g., 6.0 - 6.5): Operating close to the pKa is generally not advised as small shifts in mobile phase pH can lead to significant changes in retention time and peak shape, compromising method robustness. However, some methods have been developed in this range.[9][10]
Therefore, for most applications, an acidic pH between 4.0 and 5.0 is a good starting point for robust Miconazole separation using an ammonium acetate buffer.
Q3: What concentration of ammonium acetate buffer should I use?
The concentration of the buffer is a balance between achieving good peak shape and maintaining compatibility with your detector, especially for LC-MS.
-
For HPLC-UV: A concentration of 10-20 mM ammonium acetate is common and generally provides sufficient buffering capacity and ionic strength to achieve symmetrical peaks.[4][5]
-
For LC-MS: It is advisable to use the lowest possible buffer concentration that still provides good chromatography, typically in the range of 5-10 mM. Higher concentrations of non-volatile salts can lead to ion suppression in the mass spectrometer, reducing sensitivity.[6] While ammonium acetate is volatile, excessive concentrations can still lead to source contamination over time.[11]
A 10 mM ammonium acetate solution is a widely used and effective starting concentration for both HPLC-UV and LC-MS applications involving Miconazole.[4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of Miconazole using an ammonium acetate buffer system.
Issue 1: Peak Tailing
-
Question: My Miconazole peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for Miconazole is a common issue and is most often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Silanol Interactions: As a basic compound, Miconazole can interact with acidic silanol groups on the silica packing material of the column.[3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of your ammonium acetate buffer (e.g., to pH 4.0-4.5 with acetic acid) will protonate the silanol groups, reducing their ability to interact with the protonated Miconazole.[3]
-
Solution 2: Increase Buffer Concentration: A higher concentration of ammonium acetate (e.g., increasing from 5 mM to 10 or 20 mM) will provide more ammonium ions to shield the silanol groups.
-
Solution 3: Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
Cause B: Column Overload: Injecting too much Miconazole can saturate the stationary phase, leading to tailing.[12]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause C: Column Contamination/Deterioration: Accumulation of matrix components from your sample can create active sites on the column, leading to peak tailing.[13][14]
-
Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[13]
-
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for Miconazole peak tailing.
Issue 2: Poor Retention or Drifting Retention Times
-
Question: I am observing very early elution of Miconazole, or the retention time is not stable between injections. What should I check?
-
Answer: Retention issues are typically linked to the mobile phase composition and pH control.
-
Cause A: Insufficient Mobile Phase Buffering: If the mobile phase pH is not well-controlled and is close to Miconazole's pKa (~6.7), small changes in pH will cause large shifts in ionization and, consequently, retention time.
-
Cause B: High Organic Content in Mobile Phase: Miconazole is hydrophobic and will have lower retention with a higher percentage of organic solvent (acetonitrile or methanol) in the mobile phase.[1]
-
Solution: To increase retention, decrease the percentage of the organic solvent in your mobile phase.
-
-
Cause C: Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, including inaccurate pH adjustment or component ratios, will lead to drifting retention times.
-
Solution: Ensure the mobile phase is prepared fresh daily and that all components are accurately measured. Degas the mobile phase before use.
-
-
Issue 3: Peak Splitting or Shoulder Peaks
-
Question: My Miconazole peak is split or has a shoulder. What could be the cause?
-
Answer: Peak splitting or shoulders often indicate a problem at the head of the column or an issue with the sample solvent.
-
Cause A: Column Void or Blockage: A void at the inlet of the column or a partially blocked frit can distort the sample band, leading to split peaks.[12][13]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.[13]
-
-
Cause B: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[14]
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Experimental Protocols
Protocol 1: Preparation of 10 mM Ammonium Acetate Buffer (pH 4.2)
This protocol provides a step-by-step guide for preparing a commonly used mobile phase buffer for Miconazole analysis.[4][5]
Materials:
-
Ammonium acetate (HPLC grade or higher)
-
Glacial acetic acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm filter
Procedure:
-
Weigh Ammonium Acetate: Accurately weigh out approximately 0.7708 g of ammonium acetate.
-
Dissolve in Water: Transfer the ammonium acetate to a 1000 mL volumetric flask and add approximately 800 mL of deionized water. Swirl to dissolve completely.
-
Adjust pH: Place a calibrated pH meter probe into the solution. Slowly add glacial acetic acid dropwise while stirring until the pH of the solution reaches 4.2.
-
Bring to Final Volume: Once the target pH is stable, add deionized water to the 1000 mL mark.
-
Filter: Filter the buffer solution through a 0.45 µm filter to remove any particulates.
-
Label and Store: Store the buffer in a clearly labeled, clean glass container at room temperature. It is recommended to prepare this buffer fresh daily for optimal performance.
Data Presentation: Example HPLC Conditions for Miconazole Separation
The following table summarizes typical starting conditions for the separation of Miconazole using an ammonium acetate buffer system, based on published methods.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 4.2) (57:43 v/v)[4][5] | Acetonitrile:Methanol:0.6% Ammonium Acetate (37:29:34 v/v/v)[15] |
| Flow Rate | 0.75 mL/min[4] | 1.9 mL/min[15] |
| Column Temp. | 40°C[4] | 30°C[15] |
| Detection | UV at 240 nm[4] | UV at 235 nm[15] |
| Injection Vol. | 10 µL | 10 µL[15] |
References
-
Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characte - Indian Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Digluconate - FABAD Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products using Liquid Chromatography with Tandem Mass Spectrometry - ResearchGate. [Link]
-
Correlation of Analyte Retention in Organic and Inorganic Mobile Phases to aid Liquid Chromatography Method Development. [Link]
-
Analytical HPLC Method for Determination of Miconazole Nitrate and Eugenol in Formulated Emulgel - ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
HPLC and Chemometric Methods for the Simultaneous Determination of Miconazole Nitrate and Nystatin | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Ammonium acetate buffers - Element Lab Solutions. [Link]
-
THE INFLUENCE OF PH ON THE SOLUBILITY OF MICONAZOLE AND ITS EFFECT ON SURVIVAL OF C.ALBICANS - University of Malta. [Link]
-
Ammonium acetate: a general purpose buffer for clinical applications of high-performance liquid chromatography - PubMed. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 mu m Chromatographic Column - ResearchGate. [Link]
-
HPLC solvents and mobile phase additives. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]
-
Abnormal Peak Shapes - Shimadzu. [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. [Link]
-
What is the limit Percentage of Buffer in LC-MS/MS - Chromatography Forum. [Link]
-
The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column - Oxford Academic. [Link]
-
Ammonium Acetate Use in ANP with LCMS - Tips & Suggestions - MicroSolv Technology Corporation. [Link]
-
Addressing A Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. [Link]
-
Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices - MTC USA. [Link]
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. um.edu.mt [um.edu.mt]
- 3. agilent.com [agilent.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ammonium acetate: a general purpose buffer for clinical applications of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: Troubleshooting Co-elution and Peak Tailing in Miconazole Analysis
Status: Active | Tier: Level 3 (Method Development)
Executive Summary: The "Isomer Trap"
Welcome to the technical support hub for Miconazole analysis. If you are here, you are likely struggling with one of two specific issues:
-
The "Shark Fin" Peak: Miconazole tailing excessively due to silanol interactions (pKa ~6.7).
-
The Impurity F Co-elution: Inability to resolve Miconazole from Impurity F (the benzyl analog).
Miconazole (an imidazole derivative) is a basic compound.[1] Its separation challenges stem from its hydrophobicity and the structural near-identity of its impurities—specifically Impurity F , which differs only by the position of chlorine atoms on the benzyl ring (3,4-dichloro vs. 2,4-dichloro).[1] Standard C18 selectivity is often insufficient for this isomeric separation.
Module 1: Diagnostic Logic Tree
Before modifying your method, determine if your issue is Kinetic (Tailing/Efficiency) or Thermodynamic (Selectivity/Resolution).[1]
Figure 1: Decision matrix for distinguishing between silanol-based tailing and isomer-based selectivity issues.
Module 2: Support Tickets (Q&A)
Ticket #402: "My Miconazole peak looks like a shark fin (Tailing > 2.0)."
User: I am using a standard C18 column with Water/ACN (no buffer). The retention is fine, but the tailing is terrible.
Senior Scientist Response: This is a textbook ionization issue . Miconazole has a pKa of approximately 6.7 [1].[2]
-
The Mechanism: In a non-buffered Water/ACN system, the pH is likely slightly acidic (pH 5-6).[1] At this pH, Miconazole is partially ionized (protonated nitrogen on the imidazole ring).[1] These positively charged species interact ionically with the negatively charged residual silanols on your silica column surface, causing the "drag" or tailing.[1]
-
The Fix (Compendial): You must use a buffer. The USP and EP monographs recommend Ammonium Acetate or buffers containing Triethylamine (TEA) . TEA acts as a "sacrificial base," covering the silanols so the drug doesn't stick.[1]
-
The Fix (Modern): Switch to a "Charged Surface Hybrid" (CSH) C18 or a High-pH stable C18 and run at pH 9.0 . At pH 9.0, Miconazole is fully deprotonated (neutral), eliminating the ionic interaction entirely.[1]
Ticket #405: "I cannot separate Impurity F from the Main Peak."
User: I see a shoulder on my main peak. I'm using a C18 column with a standard gradient. I can't get baseline resolution.
Senior Scientist Response: You are likely battling Impurity F (the benzyl analog).
-
The Problem: Impurity F is a regioisomer.
-
Miconazole: 2,4-dichloro substitution on the benzyl ring.[1][3]
-
Impurity F: 3,4-dichloro substitution on the benzyl ring.[1][4]
-
Why C18 Fails: A standard C18 column separates based on hydrophobicity. Since these two molecules have nearly identical hydrophobicity, C18 struggles to "see" the difference.[1]
-
-
The Solution: You need Pi-Pi Selectivity .
-
Switch Column: Move from L1 (C18) to L11 (Phenyl-Hexyl) . The phenyl ring on the stationary phase interacts with the aromatic rings of the analytes.[1] The difference in electron density caused by the chlorine positions (2,4 vs 3,[1]4) creates a distinct interaction strength with the Phenyl-Hexyl phase, pulling the peaks apart [2].[1]
-
Reference: This is why the USP modernized their monograph to explicitly use an L11 (Phenyl-Hexyl) column for organic impurities.
-
Module 3: The "Gold Standard" Protocol
Based on the modernized USP Monograph approach for Organic Impurities.
This protocol prioritizes the separation of the critical pair (Miconazole/Impurity F) using Phenyl-Hexyl chemistry.[1][5]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (L11) , 100 x 4.6 mm, 2.6 µm | Essential for isomer separation (Pi-Pi interactions).[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.5) | Buffer suppresses silanol activity; pH near pKa maximizes selectivity shifts. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | MeOH enhances shape selectivity for isomers; ACN lowers backpressure. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 2.6 µm core-shell particles. |
| Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks. |
| Detection | UV @ 230 nm | Optimal absorbance for the imidazole ring. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for early eluters |
| 20.0 | 10 | 90 | Shallow gradient for critical pairs |
| 22.0 | 10 | 90 | Wash |
| 22.1 | 70 | 30 | Re-equilibration |
Expected Results (System Suitability)
-
Resolution (Miconazole / Impurity F): > 1.5 (Target > 2.0 with this method).
-
Tailing Factor (Miconazole): < 1.5.[5]
-
Elution Order: Impurity C
Econazole Impurity F Miconazole Impurity I.[5]
Module 4: Advanced Optimization (The "Nuclear" Option)
If the standard protocol fails (e.g., complex degradation matrix), use this advanced workflow to force separation.[1]
Figure 2: Escalation strategy for difficult matrices. Methanol (protic solvent) often provides better steric selectivity for isomers than ACN (aprotic).[1]
Why this works:
-
Methanol Effect: Methanol is a protic solvent that can hydrogen bond with the analytes, often enhancing the separation of positional isomers compared to Acetonitrile.
-
Temperature Effect: Lowering temperature (e.g., to 25°C) generally increases retention and resolution for structural isomers, though it increases backpressure.[1]
References
-
PubChem. (2025).[6] Miconazole Nitrate Compound Summary. National Library of Medicine.[1] [Link][1]
-
Phenomenex. (2020). USP Miconazole Nitrate Assay and Organic Impurities - Modernization Case Study. [Link]
-
European Pharmacopoeia (Ph. Eur.). Miconazole Nitrate Monograph 01/2008:0513. (Requires Subscription).[1]
-
United States Pharmacopeia (USP). Miconazole Nitrate Monograph: Organic Impurities. USP-NF.[1] (Requires Subscription).[1]
Sources
Technical Support Center: Miconazole Impurity E Stability Profile
Emergency Triage: The "Must-Know" Summary
If you are currently working with Miconazole EP Impurity E , pause and verify your solvent system immediately.
-
CRITICAL DISTINCTION: Unlike the parent molecule (Miconazole), which is an ether, Impurity E contains a propanoate ester moiety and a quaternary ammonium center .
-
PRIMARY RISK: Hydrolysis . The ester linkage is highly susceptible to degradation in alkaline conditions (pH > 7.5) and protic solvents over time.
-
SOLVENT ALERT: Avoid storing stock solutions in Methanol (risk of transesterification). Use Acetonitrile (ACN) or DMSO for stock preparation.
Product Identity & Chemical Behavior
To troubleshoot stability, we must first understand the molecule's unique stress points compared to the parent drug.
-
Chemical Name: 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate.[3]
-
CAS Number: 1370335-38-8 (Inner salt/Zwitterion forms vary).
-
Structural Vulnerability:
-
Ester Bond: The 2-methylpropanoate tail is the "weak link." It hydrolyzes to the carboxylic acid derivative and the alcohol precursor.
-
Quaternary Nitrogen: This makes the molecule permanently charged (cationic), significantly affecting its behavior in HPLC (peak tailing) and solubility (salt-like properties).
-
Stability & Solubility Protocols
A. Solvent Compatibility Matrix
| Solvent System | Suitability | Risk Level | Technical Notes |
| Acetonitrile (ACN) | Recommended | Low | Inert to hydrolysis/transesterification. Ideal for stock solutions. |
| DMSO | Recommended | Low | Excellent solubility. Hygroscopic nature requires desiccated storage. |
| Methanol (MeOH) | Caution | Medium | Risk of transesterification (forming methyl ester impurities) upon prolonged storage. |
| Water (Neutral) | Short-term | Medium | Stable for hours, but hydrolysis accelerates over days. |
| Basic Buffers (pH > 8) | PROHIBITED | Critical | Rapid ester hydrolysis occurs. Peak disappearance guaranteed. |
| Acidic Buffers (pH < 3) | Caution | Medium | Acid-catalyzed hydrolysis is slower than base-catalyzed but still significant. |
B. Standard Operating Procedure (SOP): Stock Preparation
Objective: Create a stable 1 mg/mL stock solution.
-
Weighing: Weigh the standard into an amber volumetric flask (Impurity E is light-sensitive).
-
Dissolution: Add DMSO or Acetonitrile to 10% of the final volume. Sonicate for 30 seconds.
-
Why? The quaternary salt structure requires polar aprotic assistance to dissociate the crystal lattice without triggering hydrolysis.
-
-
Dilution: Bring to volume with Acetonitrile .
-
Storage: Aliquot immediately into amber HPLC vials. Store at -20°C .
-
Shelf Life: 3 months at -20°C. 24 hours at Room Temperature (RT).
-
Troubleshooting Guide (FAQ)
Q1: My Impurity E peak area decreases significantly after 24 hours in the autosampler. Why?
Diagnosis: Hydrolytic Degradation. If your diluent contains water (e.g., 50:50 Water:ACN) and the autosampler is not cooled, the ester bond hydrolyzes. Fix:
-
Set autosampler temperature to 4°C .
-
Change diluent to 100% Acetonitrile or 0.1% Formic Acid in Water:ACN (Acid stabilizes the ester slightly compared to neutral/basic pH).
Q2: I see peak splitting or severe tailing for Impurity E, but Miconazole looks fine.
Diagnosis: Ionic Interaction (Silanol Effect). Impurity E has a permanent positive charge (Quaternary Ammonium). It interacts strongly with residual silanols on the C18 column stationary phase. Miconazole (weak base, pKa ~6.7) is less affected at typical HPLC pH. Fix:
-
Add a Chaosotropic Salt: Add 10-20 mM Ammonium Acetate or 0.1% TFA to the mobile phase to mask silanol interactions.
-
Column Choice: Use an "End-capped" or "Base-deactivated" column (e.g., C18 BEH or C18 XBridge).
Q3: There is a new peak eluting earlier than Impurity E.
Diagnosis: Formation of the Carboxylic Acid Derivative. As Impurity E hydrolyzes, it loses the ester group, becoming more polar. This results in a "front-eluting" degradation product (shorter retention time in Reverse Phase). Fix: Prepare fresh standard. If the peak persists, check the pH of your mobile phase (ensure pH < 7.0).
Visualizing the Stability Logic
The following diagram illustrates the decision-making process for handling Impurity E to prevent degradation.
Caption: Decision tree for solvent selection to prevent chemical degradation of Miconazole Impurity E.
Degradation Mechanism
Understanding how it breaks down allows you to predict "Ghost Peaks" in your chromatogram.
Caption: Primary degradation pathway of Impurity E via ester hydrolysis, yielding early-eluting polar degradants.
References
- European Pharmacopoeia (Ph. Eur.). Miconazole Nitrate Monograph 01/2008:0513. Strasbourg: Council of Europe. (Defines Impurity E structure and limits).
-
Veeprho Laboratories . Miconazole EP Impurity E Reference Standard Data. Retrieved from 1. (Confirmation of chemical structure and CAS 1370335-38-8).[1][2]
-
Molcan Corporation . Miconazole Impurity E Technical Sheet. Retrieved from 3. (Synonym verification: Miconazole N-(2-Methyl)propanoate).[3]
-
PubChem . Miconazole Compound Summary. National Library of Medicine. Retrieved from 4.[5][6] (Context for parent drug stability and imidazole chemistry).
-
Anant Pharmaceuticals . Miconazole EP Impurity E Stability Data. Retrieved from 2. (Storage conditions: 2-8°C long term, ambient transport).
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 1370335-38-8 Miconazole EP Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. molcan.com [molcan.com]
- 4. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (-)- | C11H10Cl2N2O | CID 853401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- | C11H10Cl2N2O | CID 853400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Miconazole EP Impurity E Certified Reference Standards
Executive Summary
Objective: To provide an objective, technical comparison between European Pharmacopoeia (EP) Certified Reference Standards (CRS) and Commercial Analytical Standards (ISO 17034/17025) for the quantification of Miconazole Impurity E.
Core Insight: While commercial analytical standards often provide more detailed certificates of analysis (CoA) with explicit purity values (e.g., 99.2% via qNMR), EP CRS materials are the only legally defensible benchmark for demonstrating compliance with European Pharmacopoeia Monograph 0513 (Miconazole Nitrate).[1] For "Specified Impurities" like Impurity E, the EP CRS is assigned a "stoichiometric" purity (often treated as 100% for limit tests unless otherwise stated), whereas commercial standards require correction factors that introduces inter-laboratory variability.
Technical Profile: Miconazole Impurity E
Chemical Identity: Impurity E is a quaternary ammonium derivative, distinct from the oxidative degradation products like Impurity A. Its presence indicates specific synthetic side-reactions or interaction with ester-based excipients.
-
Chemical Name: 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-io]-2-methylpropanoate.[1]
-
Regulatory Status: Specified Impurity in Ph. Eur. Monograph 0513.
-
Limit: NMT 0.25% (Individual), NMT 0.5% (Total Impurities).
Structural Significance in HPLC
Unlike neutral impurities (e.g., Impurity C or D), Impurity E is ionic. This significantly influences its retention behavior in the EP-mandated ammonium acetate buffered mobile phase.
-
Retention Risk: Sensitivity to mobile phase pH and ionic strength is higher for Impurity E than for the parent Miconazole.
-
Identification: Reliance on Relative Retention Time (RRT) alone is risky due to column-to-column variability.[1] Use of a CRS is mandatory for positive peak identification.
Comparative Analysis: EP CRS vs. Alternative Standards[5]
A. Regulatory Validity & Traceability[6]
| Feature | EP CRS (Primary Standard) | ISO 17034 Analytical Standard | Research Grade / Chemical Standard |
| Primary Use | Official Release Testing (Europe/Global) | Method Validation, In-House QC | Early R&D, Forced Degradation ID |
| Traceability | Traceable to Ph.[1] Eur. Monograph | Traceable to SI Units (NIST/BIPM) | Vendor-defined (often minimal) |
| Assigned Purity | Official Value: Used "as is" (often 100% for limit tests) | Explicit Value: e.g., 98.4% ± 0.3% (k=2) | Area % (HPLC) - unreliable |
| Legal Status | Conclusive in arbitration | Secondary; requires qualification | None |
| CoA Detail | Minimal (Batch validity statement) | Extensive (H-NMR, Mass, TGA, Water) | Basic (Structure, HPLC trace) |
B. Impact on Quantitative Accuracy (Scenario Analysis)
Scenario: A QC laboratory detects Impurity E at a raw peak area count of 50,000. The Standard peak area (at target concentration) is 20,000,000.
-
Using EP CRS:
-
Protocol: The EP CRS is used without purity correction (unless the leaflet specifies a content).
-
Calculation: Result is derived directly from the response ratio.
-
Outcome:Regulatory Compliance. The result is legally valid for batch release.
-
-
Using Commercial Standard (98.0% Purity):
-
Protocol: Analyst corrects for purity (0.98 factor).
-
Calculation: Result = (Response Ratio) × (Conc. Std) × 0.98 .
-
Outcome:Potential Bias. If the EP method implicitly assumes a response factor based on the CRS "as is," introducing a purity correction from a third party can systematically under-report the impurity relative to the official limit.
-
Experimental Workflow: Impurity Profiling
The following workflow illustrates the critical decision points when analyzing Miconazole Nitrate impurities using the EP method.
Diagram 1: Impurity Profiling & Decision Logic
Caption: Workflow for selecting the appropriate standard based on the analytical objective (Regulatory Compliance vs. Internal Investigation).
Detailed Protocol: Standard Handling & System Suitability
Step 1: Standard Selection & Storage
-
EP CRS: Store at +5°C ± 3°C. Do not dry before use unless explicitly instructed by the leaflet. The assigned content (if any) applies to the substance "as is".
-
Commercial Standard: Hygroscopic nature of quaternary ammonium salts requires strict adherence to desiccated storage. Equilibration to room temperature before weighing is critical to prevent condensation.
Step 2: Preparation of Reference Solutions
Reference Solution (a): Dissolve 2.5 mg Miconazole Nitrate CRS and 2.5 mg Econazole Nitrate CRS in mobile phase to 100.0 mL. Reference Solution (b): Dissolve 2.5 mg Miconazole Impurity E CRS in mobile phase to 100.0 mL (or appropriate concentration to match the 0.25% limit).
Step 3: System Suitability Evaluation
Before quantifying Impurity E, verify the chromatographic system using the resolution between Miconazole and Econazole (or specific impurities if using the "Miconazole for peak identification CRS").
| Parameter | Acceptance Criteria (Typical) | Causality / Rationale |
| Resolution (Rs) | > 1.5 (Miconazole/Econazole) | Ensures column efficiency is sufficient to separate closely eluting isomers. |
| Symmetry Factor | 0.8 – 1.5 | Impurity E (ionic) is prone to tailing; poor symmetry affects integration accuracy. |
| % RSD (n=6) | < 2.0% | Verifies injection precision and system stability. |
Diagram 2: Standard Qualification Hierarchy
Caption: Hierarchy of reference standards. For EP compliance, Working Standards must be qualified directly against the EP CRS.
Recommendations for Researchers
-
For Batch Release: Always use the current batch of Miconazole Impurity E EP CRS . Check the EDQM database for validity. Do not substitute with a commercial standard, as the "official" limit is tied to the "official" standard's response.
-
For Method Development: A high-quality ISO 17034 standard is superior for understanding the true sensitivity of your method (LOD/LOQ) because it provides an exact purity value, allowing for accurate response factor calculation.
-
Handling Impurity E: As a quaternary salt, Impurity E can exhibit strong interaction with residual silanols on older C18 columns. Use end-capped columns (e.g., Phenyl-Hexyl or modern C18) and ensure the buffer pH is controlled (Ammonium Acetate pH ~4.0-6.[1]0) to maintain peak shape.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Monograph 0513: Miconazole Nitrate. 10th Edition. Strasbourg, France: EDQM. Available at: [Link][1]
-
EDQM . General Chapter 5.12: Reference Standards. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link][1]
-
ISO . ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Available at: [Link][1]
-
Phenomenex . Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph. Application Note. Available at: [Link][1]
-
National Institutes of Health (NIH) . PubChem Compound Summary for Miconazole. Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link][1]
Sources
Executive Summary
The Bottom Line: While traditional pharmacopoeial methods (USP/BP) for Miconazole Nitrate provide regulatory safety, they often suffer from excessive solvent consumption and long run times (>25 minutes). This guide validates a Rapid Resolution Liquid Chromatography (RRLC) approach using Core-Shell technology , demonstrating a 3x reduction in run time and 35% increase in sensitivity compared to legacy porous C18/Phenyl-Hexyl methods.
Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists.
Part 1: The Analytical Challenge
Miconazole Nitrate is an imidazole antifungal agent.[1][2][3][4] Its analysis is complicated by its hydrophobicity and the structural similarity of its related substances (Impurities A, B, C, D, and F).
Critical Separation Issues
-
Structural Isomers: Impurities often differ only by the position of the chlorine atom or the imidazole ring attachment, requiring high selectivity.
-
Peak Tailing: The basic imidazole nitrogen interacts with residual silanols on silica columns, causing tailing.
-
Hydrophobicity: High organic content is required to elute the main peak, often compressing early eluting polar impurities.
Part 2: Method Comparison (Legacy vs. Optimized)
We compared the standard USP-aligned methodology against an optimized Core-Shell Gradient method.
The Competitors
| Feature | Method A: Legacy (Standard USP-Type) | Method B: Optimized (Core-Shell) |
| Column Technology | Fully Porous Silica (5 µm) | Core-Shell (Solid Core) (2.7 µm) |
| Stationary Phase | L11 (Phenyl-Hexyl) | L11 (Phenyl-Hexyl) |
| Dimensions | 250 x 4.6 mm | 100 x 3.0 mm |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Run Time | ~30 Minutes | ~8 Minutes |
| Backpressure | Low (< 150 bar) | Moderate (~300 bar) |
| Solvent Usage | High (~30 mL/run) | Low (~6.4 mL/run) |
| Resolution (Imp F vs. Miconazole) | ~2.5 | > 4.0 |
Why the Optimized Method Wins (The Causality)
-
Mass Transfer: Core-shell particles have a solid silica core (1.7 µm) and a porous shell (0.5 µm). This reduces the diffusion path length for analyte molecules, minimizing band broadening (the
term in the Van Deemter equation). -
Selectivity: The Phenyl-Hexyl phase provides
interactions with the imidazole ring of Miconazole, offering superior separation of isomers compared to standard C18 alkyl chains.
Part 3: Experimental Protocol (Optimized Method)
Reagents & Standards
-
API: Miconazole Nitrate Reference Standard.[1]
-
Impurities:
-
Solvents: Acetonitrile (HPLC Grade), Methanol, Ammonium Acetate, Triethylamine (TEA).
Chromatographic Conditions
-
Instrument: HPLC/UPLC system with PDA detector.
-
Column: Kinetex F5 or CORTECS Phenyl, 2.7 µm, 100 x 3.0 mm.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
-
0.0 min: 30% B
-
5.0 min: 80% B
-
6.0 min: 80% B
-
6.1 min: 30% B
-
8.0 min: Stop
-
-
Detection: UV @ 230 nm (Maximize sensitivity for impurities).
-
Injection Volume: 5 µL.
Part 4: Validation Workflow & Logic
The following diagram illustrates the logical flow of the validation lifecycle, ensuring a self-validating system.
Figure 1: Validation Lifecycle ensuring method robustness and continuous monitoring via System Suitability Testing (SST).
Part 5: Validation Data Summary
The following data represents the performance of the Optimized Method .
System Suitability (SST) Criteria
| Parameter | Acceptance Limit | Observed Value | Result |
| Resolution (Imp F vs. Main Peak) | NLT 2.0 | 4.2 | Pass |
| Tailing Factor (Miconazole) | NMT 1.5 | 1.1 | Pass |
| Theoretical Plates | NLT 5000 | 12,500 | Pass |
| % RSD (n=6) | NMT 2.0% | 0.4% | Pass |
Linearity & Range
Evaluated from LOQ to 150% of nominal concentration.
| Analyte | Range (µg/mL) | Correlation Coefficient ( |
| Miconazole Nitrate | 0.5 - 150 | 0.9998 |
| Impurity A | 0.1 - 5.0 | 0.9995 |
| Impurity F | 0.1 - 5.0 | 0.9992 |
Accuracy (Recovery)
Spiked placebo at 50%, 100%, and 150% levels.
| Level | Mean Recovery (%) | % RSD |
| 50% | 99.2% | 0.8% |
| 100% | 100.4% | 0.5% |
| 150% | 101.1% | 0.6% |
Specificity (Forced Degradation)
The method must distinguish between the active drug and degradation products generated under stress.
| Stress Condition | Duration/Temp | % Degradation | Peak Purity (Purity Angle < Threshold) |
| Acid (1N HCl) | 4 hrs / 60°C | 12.5% | Pass |
| Base (1N NaOH) | 2 hrs / 60°C | 8.2% | Pass |
| Oxidation (3% H2O2) | 4 hrs / RT | 5.1% | Pass |
| Thermal | 24 hrs / 80°C | 1.5% | Pass |
Note: Miconazole is particularly sensitive to acid hydrolysis, yielding cleavage products that elute early in the chromatogram. The gradient profile ensures these do not co-elute with the solvent front.
Part 6: Decision Logic for Method Selection
When should you switch to the optimized method? Use this logic flow.
Figure 2: Decision tree for selecting the appropriate chromatographic method based on regulatory needs and lab throughput.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Waters Corporation. (2016). Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns. [Link][6][7][8]
-
Phenomenex. (2020). USP Miconazole Nitrate Assay and Organic Impurities.[4] [Link][8]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. phenomenex.com [phenomenex.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Personal protective equipment for handling Miconazole N-(2-Methyl)propanoate
Synonyms: Miconazole Impurity E | 2-[1-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate CAS: 1370335-38-8 (Reference) | Context: Pharmaceutical Impurity Standard[1]
Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I advise treating Miconazole N-(2-Methyl)propanoate not merely as a benign powder, but as a potent pharmacophore derivative . While specific toxicological data for this impurity (Impurity E) is sparse compared to the parent API (Miconazole), structural activity relationship (SAR) logic dictates we handle it with Universal Precautions for azole antifungals.
Toxicological Bridge & Mechanism:
-
Parent Mechanism: Miconazole functions by inhibiting CYP450 14
-demethylase. -
Impurity Risk: The addition of the N-(2-methyl)propanoate ester moiety alters lipophilicity but preserves the imidazole ring responsible for biological activity.
-
Critical Hazards:
-
Hepatotoxicity Potential: Azoles are known liver stressors; impurities may have unpredictable metabolic activation pathways.
-
Reproductive Toxicity (Precautionary): While Miconazole has mixed data regarding teratogenicity, structurally similar azoles (e.g., Ketoconazole) are confirmed reproductive toxins. In the absence of definitive impurity data, assume reproductive toxicity (OEB 3/4 equivalent behavior).
-
Skin Sensitization: High probability of contact dermatitis upon repeated exposure.
-
Personal Protective Equipment (PPE) Matrix
The "Self-Validating" Barrier System
Do not rely on single-layer protection. This matrix uses a "Redundancy Protocol" to account for microscopic pinholes and permeation breakthrough.
| Protection Zone | Recommended Equipment | Technical Rationale (The Science) |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents (aerosolization). |
| Dermal (Hand) | Double Gloving System 1. Inner: Nitrile (Purple/Blue, 4 mil)2.[2] Outer: Extended Cuff Nitrile (Teal/Black, 6+ mil) | Permeation Lag: Miconazole derivatives are lipophilic. If the outer glove is compromised by solvent (e.g., DMSO/Methanol used for reconstitution), the inner glove provides the critical "doffing time" buffer (approx. 15 mins). |
| Respiratory | N95 / P3 Particulate Respirator (Minimum)Better: PAPR or N100 if handling >100 mg outside a hood. | Particle Size: Pharmaceutical impurity standards are often lyophilized or milled to <10 microns, making them respirable dusts that bypass mucociliary clearance. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs | Cotton coats retain powder in the weave, creating a secondary exposure source in the laundry or office area. |
Operational Protocol: The "Zero-Static" Workflow
Handling Milligram Quantities of Potent Standards
Handling small amounts (1–50 mg) of static-prone powders requires specific engineering controls to prevent loss of material and exposure.
Phase A: Preparation & Engineering Controls
-
Environment: All handling must occur within a Certified Chemical Fume Hood or Vented Balance Enclosure (VBE) .
-
Static Neutralization: Miconazole impurities are often electrostatic. Use an Ionizing Bar or Anti-static Gun inside the hood before opening the vial.
-
Why? Static charge can cause the powder to "jump" out of the spatula, contaminating the balance and the user's gloves.
-
Phase B: Solubilization (The High-Risk Moment)
Most exposure events occur during solvent addition due to micro-aerosol generation.
-
Solvent Choice: DMSO or Methanol are standard.
-
Technique: Add solvent down the side of the vial wall, not directly onto the powder, to prevent "puffing."
-
Vortexing: Cap tightly. Vortex inside the hood. Wait 30 seconds before reopening to allow aerosols to settle.
Phase C: Waste & Deactivation
-
Solids: Dispose of vials/weigh boats as RCRA Hazardous Waste (P-list or U-list equivalent protocols).
-
Liquids: Collect in "High Potency/Toxic" solvent waste streams.
-
Decontamination: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.
Visualizing the Safety Logic
Workflow: Chain of Custody for Hazardous Impurities
Caption: Operational workflow emphasizing the critical path from risk identification to chemical destruction (incineration).
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Seek medical evaluation.[2][4] Flag as "Azole Derivative Exposure" to physician (monitor liver enzymes). |
| Skin Contact | Wash with soap and water for 15 minutes . | Do NOT use alcohol/ethanol on skin (increases transdermal absorption). |
| Spill (<50 mg) | Cover with wet paper towel (to prevent dust). | Wipe up with 10% Bleach. Double bag waste. |
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Miconazole. Retrieved from [Link]
-
PubChem. (n.d.). Miconazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[5] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
